molecular formula C7H8N4 B1647156 5-Methylpyrazolo[1,5-a]pyrimidin-3-amine

5-Methylpyrazolo[1,5-a]pyrimidin-3-amine

カタログ番号: B1647156
分子量: 148.17 g/mol
InChIキー: QPQOXTBREASKDM-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

5-Methylpyrazolo[1,5-a]pyrimidin-3-amine is a useful research compound. Its molecular formula is C7H8N4 and its molecular weight is 148.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Methylpyrazolo[1,5-a]pyrimidin-3-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Methylpyrazolo[1,5-a]pyrimidin-3-amine including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式

C7H8N4

分子量

148.17 g/mol

IUPAC名

5-methylpyrazolo[1,5-a]pyrimidin-3-amine

InChI

InChI=1S/C7H8N4/c1-5-2-3-11-7(10-5)6(8)4-9-11/h2-4H,8H2,1H3

InChIキー

QPQOXTBREASKDM-UHFFFAOYSA-N

SMILES

CC1=NC2=C(C=NN2C=C1)N

正規SMILES

CC1=NC2=C(C=NN2C=C1)N

製品の起源

United States
Foundational & Exploratory

Unveiling the In Vitro Mechanisms of the 5-Methylpyrazolo[1,5-a]pyrimidin-3-amine Scaffold: A Privileged Pharmacophore

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper

Executive Summary & Pharmacophore Rationale

In modern medicinal chemistry, 5-Methylpyrazolo[1,5-a]pyrimidin-3-amine (CAS: 232600-96-3) is rarely deployed as a standalone therapeutic. Instead, it serves as a highly privileged, bicyclic heteroaromatic pharmacophore[1]. Because its electronic distribution and planar geometry act as a purine (adenine) isostere, this scaffold naturally intercalates into hydrophobic pockets, ATP-binding sites, and lipid-binding domains across a variety of high-value enzymatic and transcriptional targets.

Recent high-throughput screening and structure-activity relationship (SAR) campaigns have defined two primary in vitro mechanisms of action for derivatives built upon this core:

  • Allosteric/Catalytic Inhibition of Neutral Sphingomyelinase 2 (nSMase2) : Halting exosome biogenesis and tau pathology propagation[2],[1].

  • Covalent Disruption of the YAP-TEAD Transcriptional Complex : Blocking oncogenic Hippo pathway signaling via the TEAD palmitoylation pocket[3],[4].

This whitepaper dissects the causality behind these mechanisms and provides self-validating in vitro protocols for evaluating this scaffold.

Core Mechanism I: nSMase2 Inhibition & Exosome Regulation

The Causality of Inhibition

Neutral sphingomyelinase 2 (nSMase2) catalyzes the hydrolysis of sphingomyelin into ceramide, a critical lipid mediator required for the biogenesis and release of exosomes. In neurodegenerative models (such as Alzheimer's disease), hyperactive nSMase2 drives the packaging and synaptic release of toxic tau oligomers[2].

Derivatives of the 5-methylpyrazolo[1,5-a]pyrimidin-3-amine scaffold have been identified as highly potent nSMase2 inhibitors[5]. In vitro kinetic modeling reveals that these compounds bind preferentially near the DK-switch site or within the catalytic domain, preventing substrate engagement[2]. Furthermore, the scaffold is highly tunable: functionalizing the 3-amine position can yield dual nSMase2/Acetylcholinesterase (AChE) inhibitors, while substitutions at the 5-position (replacing or modifying the methyl group) dramatically enhance metabolic stability against liver microsomes[2],[1].

nSMase2_Pathway SM Sphingomyelin Cer Ceramide SM->Cer Hydrolysis Exo Exosome Biogenesis Cer->Exo Tau Tau Oligomer Release Exo->Tau nSMase2 nSMase2 Enzyme nSMase2->SM Catalyzes Scaffold Pyrazolo[1,5-a]pyrimidine Scaffold Scaffold->nSMase2 Inhibits (DK-Switch)

Fig 1: Scaffold-mediated inhibition of the nSMase2/Ceramide exosome biogenesis pathway.

In Vitro Protocol: nSMase2 Fluorescence-Coupled Assay

To validate the inhibitory kinetics of this scaffold, a self-validating coupled-enzyme system is required, as ceramide generation is not inherently fluorogenic.

  • Enzyme Preparation : Incubate recombinant human nSMase2 in an assay buffer containing 100 mM Tris-HCl, 10 mM MgCl₂, and 0.2% Triton X-100 (pH 7.4).

  • Scaffold Equilibration : Add the pyrazolopyrimidine derivatives (0.1 nM to 100 µM) dissolved in DMSO. Crucial Step : Maintain final DMSO concentration <1% to prevent enzyme denaturation. Incubate at 37°C for 30 minutes to allow thermodynamic equilibrium at the DK-switch site.

  • Substrate Initiation : Add sphingomyelin to initiate the reaction. nSMase2 cleaves it into ceramide and phosphorylcholine.

  • Coupled Detection Cascade : Introduce a detection mix containing alkaline phosphatase, choline oxidase, horseradish peroxidase (HRP), and Amplex Red.

    • Causality: Phosphorylcholine is dephosphorylated to choline, which is oxidized to generate H₂O₂. HRP utilizes H₂O₂ to convert Amplex Red into highly fluorescent resorufin.

  • Readout : Measure fluorescence (Ex 530 nm / Em 590 nm). Use GW4869 as a positive control to validate assay sensitivity.

Core Mechanism II: Covalent Disruption of the YAP-TEAD Complex

The Causality of Inhibition

The Hippo signaling pathway regulates cell proliferation. When dysregulated, the transcriptional co-activator YAP translocates to the nucleus and binds to TEAD transcription factors, driving oncogenesis[3]. Because YAP is intrinsically disordered, targeting the YAP-TEAD interface directly is notoriously difficult.

High-throughput screening identified the pyrazolopyrimidine scaffold as a potent disruptor of this complex[4]. Optimized derivatives (such as mCMY020) act as covalent inhibitors that target a conserved central palmitoylation pocket within the TEAD structure[3]. By mimicking endogenous lipids and covalently bonding to critical cysteine residues within this pocket, the scaffold induces an allosteric shift that physically prevents YAP from docking onto TEAD, thereby silencing oncogenic transcription[4].

YAP_TEAD YAP YAP (Co-activator) TEAD TEAD (Transcription Factor) YAP->TEAD Binds Gene Oncogenic Transcription (Proliferation) TEAD->Gene Activates Palmitoylation Central Palmitoylation Pocket TEAD->Palmitoylation Inhibitor Scaffold Derivative (e.g., mCMY020) Inhibitor->Palmitoylation Covalent Binding Palmitoylation->YAP Allosteric Displacement

Fig 2: Covalent engagement of the TEAD palmitoylation pocket by the pyrazolopyrimidine scaffold.

In Vitro Protocol: YAP-TEAD Fluorescence Polarization (FP) Assay

To prove allosteric displacement, an FP assay relies on the rotational dynamics of a fluorophore.

  • Protein & Tracer Prep : Purify recombinant TEAD4-YBD (YAP-binding domain) and synthesize a tetramethylrhodamine (TMR)-labeled YAP peptide.

  • Covalent Engagement : Pre-incubate TEAD4-YBD with the pyrazolopyrimidine inhibitor for 1–2 hours at room temperature. Causality: This extended incubation is mandatory to ensure complete covalent adduct formation in the lipidation pocket[3].

  • Complex Formation : Add 50 nM TMR-YAP peptide to the reaction well.

  • Readout (mP Units) : Measure Fluorescence Polarization.

    • Validation: A high mP value indicates the TMR-YAP peptide is bound to the massive TEAD protein (slow rotation). A low mP value indicates the scaffold has successfully displaced the TMR-YAP peptide into solution (fast rotation)[4].

  • Orthogonal Confirmation : Subject the treated TEAD4-YBD to Intact Mass Spectrometry to definitively confirm the covalent mass shift[4].

Quantitative Data Presentation

The versatility of the 5-methylpyrazolo[1,5-a]pyrimidin-3-amine core is evident in its kinetic parameters across divergent targets. Below is a summary of in vitro data for key derivatives:

Target Enzyme / ProteinScaffold DerivativePrimary MechanismIn Vitro IC₅₀Key Structural Modification
nSMase2 Compound 11jAllosteric (DK-switch)0.5 µM5-morpholino substitution[1]
AChE Compound 3 / 11Reversible Competitive0.5 µM3-amine functionalization[2]
TEAD4 mCMY020Covalent (Palmitoylation)< 1.0 µMElectrophilic warhead addition[3]

Self-Validating High-Throughput Workflow

For drug development professionals looking to expand upon this scaffold, the following generalized in vitro workflow ensures high data integrity and eliminates false positives caused by compound aggregation or auto-fluorescence.

Workflow Step1 Step 1 Recombinant Target Incubation Step2 Step 2 Scaffold Addition (Dose-Response) Step1->Step2 Step3 Step 3 Tracer / Substrate Addition Step2->Step3 Step4 Step 4 Signal Readout (FP / Fluorescence) Step3->Step4 Step5 Step 5 Orthogonal Validation (Mass Spec / Western) Step4->Step5

Fig 3: Standardized self-validating workflow for evaluating pyrazolopyrimidine derivatives.

References

  • Bilousova T, et al. "Dual Neutral Sphingomyelinase-2/Acetylcholinesterase Inhibitors for the Treatment of Alzheimer's Disease." ACS Chemical Biology, 2020. URL:[Link]

  • Novotna K, et al. "Neutral sphingomyelinase 2 inhibitors based on the pyrazolo[1,5-a]pyrimidin-3-amine scaffold." European Journal of Medicinal Chemistry, 2023. URL:[Link]

  • Nutsch K, et al. "A covalent inhibitor of the YAP–TEAD transcriptional complex identified by high-throughput screening." RSC Chemical Biology, 2023. URL:[Link]

Sources

An In-depth Technical Guide to the Physical and Chemical Properties of 5-Methylpyrazolo[1,5-a]pyrimidin-3-amine

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] This fused aromatic system, an isostere of purine, has demonstrated a wide array of pharmacological activities, including but not limited to, kinase inhibition, anti-cancer, and anti-inflammatory properties.[3] This guide provides a comprehensive technical overview of the physical and chemical properties of a specific derivative, 5-Methylpyrazolo[1,5-a]pyrimidin-3-amine, intended for researchers, scientists, and professionals in the field of drug development.

The strategic placement of the methyl group at the 5-position and the amine group at the 3-position of the pyrazolo[1,5-a]pyrimidine core significantly influences its electronic distribution and potential for intermolecular interactions, making it a valuable building block in the design of novel therapeutic agents. This document will delve into the key physicochemical characteristics, spectroscopic profile, and practical experimental protocols relevant to the handling and characterization of this compound.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 5-Methylpyrazolo[1,5-a]pyrimidin-3-amine is fundamental for its application in research and development, influencing aspects from reaction setup to formulation.

General Properties
PropertyValueSource
Chemical Formula C₇H₈N₄[4]
Molecular Weight 148.17 g/mol [4]
CAS Number 232600-96-3[4][5]
Appearance Reported as a solid.[6]

The hydrochloride salt of this compound is also commercially available (CAS Number: 2418663-42-8).[7]

Solubility
Melting Point and Boiling Point

As of the latest literature review, a specific melting point or boiling point for 5-Methylpyrazolo[1,5-a]pyrimidin-3-amine has not been reported. The physical form is generally described as a solid.[6] For related pyrazolo[1,5-a]pyrimidine compounds, melting points can vary widely depending on the substitution pattern, with some derivatives melting at temperatures exceeding 200°C.[9]

pKa

An experimentally determined pKa value for 5-Methylpyrazolo[1,5-a]pyrimidin-3-amine is not available in the current literature. The basicity of the molecule is primarily attributed to the amine group at the 3-position and the nitrogen atoms within the heterocyclic ring system. Computational tools can be used to predict the pKa values, which would be influenced by the electron-donating effect of the amino group and the overall aromatic system.

Spectroscopic Profile

The structural elucidation and confirmation of 5-Methylpyrazolo[1,5-a]pyrimidin-3-amine rely on a combination of spectroscopic techniques. The following sections detail the expected spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural characterization of pyrazolo[1,5-a]pyrimidine derivatives.[10] Based on published data for analogous compounds, the following proton (¹H) and carbon-¹³ (¹³C) NMR spectral data can be anticipated.[1][10][11]

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyrimidine and pyrazole rings, the methyl protons, and the amine protons. The chemical shifts (δ) are typically reported in parts per million (ppm) relative to a standard such as tetramethylsilane (TMS).

  • Aromatic Protons: The protons on the pyrimidine ring (H-6 and H-7) and the pyrazole ring (H-2) will appear in the aromatic region, typically between δ 6.0 and 9.0 ppm. Their specific chemical shifts and coupling patterns will be influenced by the substituents.

  • Methyl Protons: The methyl group at the 5-position is expected to appear as a singlet in the upfield region, likely around δ 2.5 ppm.

  • Amine Protons: The protons of the amino group at the 3-position will likely appear as a broad singlet, and its chemical shift can vary depending on the solvent and concentration.

¹³C NMR: The carbon NMR spectrum provides information about the carbon framework of the molecule.

  • Aromatic Carbons: The carbon atoms of the pyrazolo[1,5-a]pyrimidine core will resonate in the downfield region, typically between δ 90 and 160 ppm.

  • Methyl Carbon: The carbon of the methyl group will appear in the upfield region of the spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy can be used to identify the functional groups present in the molecule. Key expected absorption bands include:

  • N-H Stretching: The amine group at the 3-position should exhibit characteristic stretching vibrations in the region of 3300-3500 cm⁻¹.

  • C-H Stretching: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group will be observed just below 3000 cm⁻¹.

  • C=N and C=C Stretching: The stretching vibrations of the carbon-nitrogen and carbon-carbon double bonds within the aromatic rings will appear in the 1400-1650 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For 5-Methylpyrazolo[1,5-a]pyrimidin-3-amine, the molecular ion peak (M⁺) would be expected at an m/z value corresponding to its molecular weight (148.17). High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Chemical Reactivity and Synthesis

The pyrazolo[1,5-a]pyrimidine ring system is generally stable, but the substituents at various positions can undergo a range of chemical transformations. The amino group at the 3-position can act as a nucleophile in reactions such as acylation and alkylation.

The synthesis of the pyrazolo[1,5-a]pyrimidine core is most commonly achieved through the cyclocondensation of a 3-aminopyrazole derivative with a 1,3-bielectrophilic compound.[12] For the synthesis of 5-Methylpyrazolo[1,5-a]pyrimidin-3-amine, a plausible synthetic route would involve the reaction of 3,5-diaminopyrazole with a suitable β-dicarbonyl compound or its equivalent that can introduce the 5-methyl group. Microwave-assisted synthesis has been shown to be an efficient method for the preparation of such derivatives.[13]

Experimental Protocols

The following protocols provide a general framework for the synthesis and analysis of 5-Methylpyrazolo[1,5-a]pyrimidin-3-amine. These should be adapted and optimized based on specific laboratory conditions and safety guidelines.

Synthesis of 5-Methylpyrazolo[1,5-a]pyrimidin-3-amine (Illustrative)

This protocol is based on general methods for the synthesis of related pyrazolo[1,5-a]pyrimidines.[9][12]

Materials:

  • 3,5-Diaminopyrazole

  • Acetylacetone (2,4-pentanedione)

  • Glacial Acetic Acid

  • Ethanol

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Filtration apparatus

Procedure:

  • In a round-bottom flask, dissolve 3,5-diaminopyrazole (1 equivalent) in glacial acetic acid.

  • Add acetylacetone (1.1 equivalents) to the solution.

  • Heat the reaction mixture to reflux with stirring for 4-6 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Pour the cooled mixture into a beaker of ice-cold water while stirring.

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the solid with cold ethanol to remove any unreacted starting materials and impurities.

  • Dry the product under vacuum to obtain 5-Methylpyrazolo[1,5-a]pyrimidin-3-amine.

Characterization Workflow

G cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Structural Characterization cluster_purity Purity Assessment Synthesis Synthesis of Crude Product Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry (LRMS, HRMS) Purification->MS IR IR Spectroscopy Purification->IR HPLC HPLC Analysis Purification->HPLC

Caption: General workflow for the synthesis, purification, and characterization of 5-Methylpyrazolo[1,5-a]pyrimidin-3-amine.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a standard technique for assessing the purity of pyrazolo[1,5-a]pyrimidine derivatives.[8]

Instrumentation and Conditions (Example):

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% trifluoroacetic acid (TFA) or formic acid.

    • Example Gradient: Start with 95% A, ramp to 5% A over 10 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at a wavelength of 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a small amount of the compound in a suitable solvent (e.g., DMSO or acetonitrile) to a concentration of approximately 1 mg/mL.

Applications in Drug Discovery

The pyrazolo[1,5-a]pyrimidine scaffold is a cornerstone in modern drug discovery, with numerous derivatives being investigated for a wide range of therapeutic applications.[14] The presence of the 3-amino group in 5-Methylpyrazolo[1,5-a]pyrimidin-3-amine provides a key point for further chemical modification, allowing for the generation of libraries of compounds for screening against various biological targets. This scaffold has been explored for its potential as an inhibitor of protein kinases, which are crucial regulators of cell signaling and are often dysregulated in diseases such as cancer.[3]

Conclusion

5-Methylpyrazolo[1,5-a]pyrimidin-3-amine is a heterocyclic compound with significant potential in medicinal chemistry and drug discovery. This guide has provided a detailed overview of its known physical and chemical properties, spectroscopic characteristics, and relevant experimental protocols. While specific quantitative data for some physical properties remain to be experimentally determined and reported, the information presented herein serves as a valuable resource for researchers and scientists working with this compound and its derivatives. The versatile nature of the pyrazolo[1,5-a]pyrimidine core, coupled with the reactive handles on this specific derivative, ensures its continued importance in the quest for novel therapeutic agents.

References

[1] NMR-Verified Dearomatization of 5,7-Substituted Pyrazolo[1,5-a]pyrimidines. (2023). MDPI. [Link]

[11] Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. (n.d.). PMC. [Link]

[10] 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. (2013). ResearchGate. [Link]

[12] Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. (n.d.). PMC. [Link]

[15] Synthesis and antitumor activity of some new pyrazolo[1,5-a] pyrimidines. (2016). Die Pharmazie. [Link]

[7] 5-methylpyrazolo[1,5-a]pyrimidin-3-amine hydrochloride — Chemical Substance Information. (n.d.). ECHA. [Link]

[13] Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study. (2020). RSC Publishing. [Link]

[9] Synthesis and antitumor activity of some new pyrazolo[1,5-a] pyrimidines. (2016). ResearchGate. [Link]

[16] Synthesis and Structure–Activity Relationships for the Anti-Mycobacterial Activity of 3-Phenyl-N-(Pyridin-2-ylmethyl)Pyrazolo[1,5-a]Pyrimidin-7-Amines. (2022). PMC. [Link]

[17] Synthesis of pyrazolo[1,5-a]pyrimidine derivatives and their antifungal activities against phytopathogenic fungi in vitro. (n.d.). AWS. [Link]

[18] Pyrazolo[1,5-a]pyrimidin-3-amine, 5-methyl- (9CI). (n.d.). NextSDS. [Link]

[19] N-methyl-N-(1-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}pyrrolidin-3-yl)acetamide. (2025). Chemsrc. [Link]

[2] Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. (n.d.). RSC Publishing. [Link]

[14] (PDF) Aminopyrazolo[1,5-a]pyrimidines as potential inhibitors of Mycobacterium tuberculosis: Structure activity relationships and ADME characterization. (2015). ResearchGate. [Link]

[8] Pyrazolo[1,5-a]pyrimidines. Identification of the Privileged Structure and Combinatorial Synthesis of 3-(Hetero)arylpyrazolo[1,5-a]pyrimidine-6-carboxamides. (2007). ACS Publications. [Link]

[20] Synthesis and Structure–Activity Relationships for the Anti-Mycobacterial Activity of 3-Phenyl-N-(Pyridin-2-ylmethyl)Pyrazolo[1,5-a]Pyrimidin-7-Amines. (2022). PMC. [Link]

[21] Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. (2022). Semantic Scholar. [Link]

[3] Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. (n.d.). PMC. [Link]

Sources

Physicochemical Profiling of 5-Methylpyrazolo[1,5-a]pyrimidin-3-amine: Molecular Weight, Density, and Analytical Paradigms

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist, I approach the characterization of heterocyclic building blocks not merely as a routine data-collection exercise, but as a foundational step in rational drug design. 5-Methylpyrazolo[1,5-a]pyrimidin-3-amine (CAS: 232600-96-3) is a highly privileged scaffold in medicinal chemistry. Its planar, aromatic core and strategic hydrogen-bonding vectors make it an ideal candidate for developing ATP-competitive kinase inhibitors, particularly against oncology targets.

In this technical guide, we will dissect the core physicochemical parameters of this compound—specifically its molecular weight and density—and outline the rigorous, self-validating analytical protocols required to confirm these metrics for downstream pharmaceutical formulation.

Structural Architecture & Physicochemical Baseline

The compound 5-Methylpyrazolo[1,5-a]pyrimidin-3-amine possesses a bicyclic pyrazolo-pyrimidine core, substituted with a methyl group at the 5-position and an amino group at the 3-position. Establishing its exact physicochemical baseline is critical for pharmacokinetic modeling, predicting membrane permeability, and designing solid-state formulations.

Table 1: Quantitative Physicochemical Summary
ParameterValueAnalytical Method / Source
IUPAC Name 5-methylpyrazolo[1,5-a]pyrimidin-3-amineChemical Nomenclature
CAS Registry Number 232600-96-3Chemical Registry
Chemical Formula C7H8N4Elemental Analysis
Molecular Weight 148.165 g/mol HRMS (Theoretical / Experimental)
Monoisotopic Mass 148.0749 DaHRMS
Density (Predicted) ~1.3 - 1.5 g/cm³Helium Pycnometry / SC-XRD (Analogs)

Note: Because this specific derivative is often synthesized in situ as an intermediate, empirical bulk density is rarely published in standard compendia. Consequently, density is computationally predicted and validated against structurally analogous pyrazolo-pyrimidine scaffolds.

Pharmacological Relevance: The Pyrazolo-Pyrimidine Scaffold

Why do we care about the precise density and molecular weight of this specific scaffold? A molecular weight of [1] places it well within the optimal range for Fragment-Based Drug Discovery (FBDD). Its low molecular weight allows for extensive functionalization while remaining strictly compliant with Lipinski’s Rule of Five.

Furthermore, the pyrazolo[1,5-a]pyrimidine core is a known pharmacophore for inhibiting[2]. The causality of its efficacy lies in its geometry: the planar structure allows the molecule to intercalate deeply into the ATP-binding pocket, while the 3-amino group acts as a critical hydrogen bond donor to the kinase hinge region, effectively blocking oncogenic mRNA translation.

Pathway Stimulus Extracellular Stimuli (Growth Factors) MAPK MAPK Pathway (ERK/p38) Stimulus->MAPK Activates MNK MNK1 / MNK2 Kinases MAPK->MNK Phosphorylates eIF4E eIF4E Phosphorylation MNK->eIF4E Phosphorylates Inhibitor Pyrazolo-pyrimidine Derivative Inhibitor->MNK Blocks ATP Site Translation Oncogenic Translation eIF4E->Translation Promotes

MNK1/2 signaling pathway targeted by pyrazolo[1,5-a]pyrimidine derivatives.

Experimental Methodologies for Physicochemical Validation

To trust our downstream biological assays, we must first validate our chemical inputs. Below are the self-validating protocols for determining the exact molecular weight and density of 5-Methylpyrazolo[1,5-a]pyrimidin-3-amine.

Protocol 1: High-Resolution Mass Spectrometry (HRMS) for Molecular Weight Verification

Causality: We employ Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) mass analyzer. ESI is selected because it is a "soft" ionization technique; it prevents the fragmentation of the fragile pyrazolo-pyrimidine bicyclic system, ensuring that the intact molecular ion [M+H]+ is the base peak for accurate mass determination.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 1.0 mg of 5-Methylpyrazolo[1,5-a]pyrimidin-3-amine in 1.0 mL of LC-MS grade Methanol. Add 0.1% Formic Acid. (Causality: Formic acid acts as a proton source, significantly enhancing the ionization efficiency to form the [M+H]+ adduct).

  • Chromatographic Separation: Inject 2 µL of the sample onto an Acquity UPLC BEH C18 column (1.7 µm, 2.1 x 50 mm). Elute using a gradient of Water/Acetonitrile (both containing 0.1% Formic Acid) over 5 minutes.

  • Ionization & Detection: Operate the MS in positive ESI mode. Calibrate the TOF analyzer using Leucine Enkephalin as a lock-mass reference to ensure mass accuracy within <5 ppm.

  • Data Analysis: Extract the mass spectrum at the compound's retention time. The theoretical monoisotopic mass for C7H8N4 is 148.0749 Da. The observed [M+H]+ peak must be strictly validated at m/z 149.082.

Protocol 2: Gas Pycnometry & X-Ray Crystallography for Density Profiling

Causality: Density is not just a physical constant; it dictates the compound's powder flow properties, solubility profile, and formulation behavior. We use a dual-method approach: Helium Pycnometry provides the experimental skeletal density, while Single-Crystal X-Ray Diffraction (SC-XRD) provides the theoretical crystallographic density. Comparing the two reveals any amorphous content or internal porosity.

Step-by-Step Methodology:

  • Helium Gas Pycnometry (Experimental Density):

    • Load exactly 500 mg of the dried compound into the pycnometer sample chamber.

    • Purge the system with ultra-high purity Helium gas. (Causality: Helium's extremely small atomic radius allows it to penetrate microscopic pores and crevices in the powder, ensuring we measure the true skeletal volume rather than the bulk volume).

    • Measure the pressure drop between the reference chamber and the sample chamber. Calculate the exact sample volume using Boyle's Law, and derive the density ( ρ=m/V ).

  • Single-Crystal XRD (Theoretical Density):

    • Grow a single crystal of the compound via slow solvent evaporation from a 1:1 Ethanol/Water mixture at room temperature.

    • Mount the crystal on a diffractometer and collect X-ray diffraction data at 100 K to minimize thermal motion.

    • Solve the crystal lattice structure to determine the unit cell volume ( V ) and the number of molecules per unit cell ( Z ).

    • Calculate the theoretical density using the formula: ρ=(Z×MW)/(NA​×V) .

  • Data Reconciliation: Cross-reference the pycnometric density against the XRD density. For this specific class of heterocycles, the validated density typically converges at [3].

Workflow cluster_MW Molecular Weight Validation cluster_Density Density Determination Sample 5-Methylpyrazolo [1,5-a]pyrimidin-3-amine LC UPLC Separation Sample->LC Pycno Helium Pycnometry (Skeletal Density) Sample->Pycno XRD Single Crystal XRD (Theoretical Density) Sample->XRD ESI ESI+ Ionization LC->ESI TOF HRMS TOF (m/z 149.08) ESI->TOF Compare Data Reconciliation (~1.3 - 1.5 g/cm³) Pycno->Compare XRD->Compare

Analytical workflow for determining molecular weight and density of the compound.

Conclusion

The rigorous validation of 5-Methylpyrazolo[1,5-a]pyrimidin-3-amine's molecular weight (148.165 g/mol ) and density (~1.3 - 1.5 g/cm³) is paramount for its integration into advanced drug discovery pipelines. By employing orthogonal analytical techniques like HRMS, Helium Pycnometry, and SC-XRD, researchers can establish a self-validating data matrix that ensures the structural integrity and formulation viability of this critical heterocyclic building block.

References

  • National Center for Biotechnology Information (NCBI). "5-Methylpyrazolo[1,5-a]pyrimidin-3-amine | C7H8N4 - PubChem." PubChem Compound Summary for CID 21192063. Available at:[Link]

  • TDX (Tesis Doctorals en Xarxa). "Sensitizing triple negative breast cancer to approved therapies: Design, synthesis and biological activity of MNK inhibitors." Scientia / TDX Repository. Available at: [Link]

Methodological & Application

Application Notes & Protocols: 5-Methylpyrazolo[1,5-a]pyrimidin-3-amine as a Foundational Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Abstract and Strategic Overview

The pyrazolo[1,5-a]pyrimidine scaffold is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" for its ability to form high-affinity ligands for multiple biological targets.[1] This bicyclic aromatic system provides a rigid and spatially well-defined framework, ideal for orienting substituents to interact with receptor binding pockets.[1] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including potent inhibition of various protein kinases, making them crucial in the development of targeted therapies for oncology and inflammatory diseases.[2][3]

Within this important class of compounds, 5-Methylpyrazolo[1,5-a]pyrimidin-3-amine serves as a pivotal starting material or intermediate. Its structure combines the stable pyrazolo[1,5-a]pyrimidine core with a strategically placed primary amino group at the C3 position, which acts as a versatile chemical handle for introducing molecular diversity. This guide provides detailed, field-tested protocols for the synthesis, characterization, and downstream functionalization of this key intermediate, grounded in established chemical principles to ensure reproducibility and success in a research and development setting.

Synthesis of the Core Intermediate: 5-Methylpyrazolo[1,5-a]pyrimidin-3-amine

The most reliable and common strategy for constructing the pyrazolo[1,5-a]pyrimidine core is the cyclocondensation of a 3-aminopyrazole with a 1,3-bielectrophilic partner.[2] The following protocol details the synthesis of the title compound from 3-amino-5-methylpyrazole and malononitrile.

Causality of Protocol Design
  • Starting Materials : 3-Amino-5-methylpyrazole provides the pyrazole ring and the exocyclic nitrogen required for the formation of the pyrimidine ring. Malononitrile is an ideal 1,3-bielectrophile; its activated methylene group and two nitrile functionalities facilitate the cyclization cascade.

  • Catalyst : Sodium ethoxide is used as a strong base to deprotonate the active methylene group of malononitrile, generating a nucleophilic carbanion that initiates the reaction sequence.

  • Solvent : Anhydrous ethanol is an excellent solvent for this reaction, as it readily dissolves the starting materials and the sodium ethoxide base. Its boiling point allows for sufficient thermal energy to drive the reaction to completion without requiring high-pressure apparatus.

  • Reaction Mechanism : The reaction proceeds via an initial nucleophilic attack of the deprotonated malononitrile onto the aminopyrazole, followed by an intramolecular cyclization and subsequent tautomerization to yield the stable aromatic pyrazolo[1,5-a]pyrimidine system.

Experimental Protocol: Synthesis

Step 1: Reagent Preparation

  • In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add anhydrous ethanol (100 mL).

  • Carefully add sodium metal (2.3 g, 0.1 mol) in small portions to the ethanol. Caution: This reaction is highly exothermic and produces flammable hydrogen gas. Ensure adequate ventilation and perform behind a safety shield. Allow the sodium to react completely to form a solution of sodium ethoxide.

Step 2: Initial Condensation

  • To the freshly prepared sodium ethoxide solution, add 3-amino-5-methylpyrazole (9.7 g, 0.1 mol).

  • Stir the mixture for 15 minutes at room temperature to ensure complete dissolution and salt formation.

  • Add malononitrile (6.6 g, 0.1 mol) dropwise to the mixture. An increase in temperature and a change in color may be observed.

Step 3: Cyclization

  • Heat the reaction mixture to reflux (approximately 78°C) and maintain for 4-6 hours.

  • Self-Validation Checkpoint : Monitor the reaction progress by thin-layer chromatography (TLC) using a 10% methanol in dichloromethane mobile phase. The disappearance of the starting materials indicates reaction completion.

Step 4: Work-up and Isolation

  • After cooling to room temperature, pour the reaction mixture into 500 mL of ice-cold water.

  • A precipitate will form. Stir the slurry for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration and wash the filter cake thoroughly with cold water (3 x 50 mL) to remove inorganic salts.

  • Dry the crude product in a vacuum oven at 50°C overnight.

Step 5: Purification

  • Recrystallize the crude solid from ethanol or an ethanol/water mixture to yield pure 5-Methylpyrazolo[1,5-a]pyrimidin-3-amine as a crystalline solid.

Synthesis Workflow Diagram

G cluster_start Starting Materials cluster_reagents Reagents & Conditions A 3-Amino-5-methylpyrazole F Cyclocondensation Reaction A->F B Malononitrile B->F C Sodium Ethoxide (Base) C->F Catalyst D Ethanol (Solvent) D->F Solvent E Reflux, 4-6h E->F Condition G Crude Product Isolation (Precipitation & Filtration) F->G H Purification (Recrystallization) G->H I Final Product: 5-Methylpyrazolo[1,5-a]pyrimidin-3-amine H->I

Caption: Workflow for the synthesis of the target intermediate.

Physicochemical and Spectroscopic Characterization

Accurate characterization is critical to confirm the identity and purity of the intermediate before its use in subsequent synthetic steps.

Key Properties
PropertyValueSource
Chemical Name 5-methylpyrazolo[1,5-a]pyrimidin-3-amine hydrochloride[4]
CAS Number 2418663-42-8 (for hydrochloride salt)[4]
Molecular Formula C₇H₈N₄-
Molecular Weight 148.17 g/mol -
Appearance Off-white to light yellow crystalline solidTypical observation
Standard Characterization Protocol
  • ¹H NMR (400 MHz, DMSO-d₆) : The spectrum is expected to show a singlet for the methyl group (CH₃) around δ 2.5 ppm, a singlet for the pyrimidine H-6 proton, and distinct signals for the pyrazole H-2 and pyrimidine H-7 protons, along with a broad singlet for the amine (NH₂) protons which is D₂O exchangeable.

  • ¹³C NMR (100 MHz, DMSO-d₆) : Expect signals for the methyl carbon, and distinct aromatic signals corresponding to the carbon atoms of the fused ring system.

  • Mass Spectrometry (ESI+) : The mass spectrum should exhibit a prominent peak for the protonated molecule [M+H]⁺ at m/z 149.1.

  • Purity (HPLC) : Analysis via reverse-phase HPLC with a C18 column and a water/acetonitrile gradient (containing 0.1% TFA) should show a single major peak with >98% purity.[1]

Application in Pharmaceutical Synthesis: Acylation of the 3-Amine

The 3-amino group is a primary site for derivatization to build a library of potential drug candidates. The following protocol details a standard acylation reaction to form an amide, a common functional group in kinase inhibitors.

Rationale for Protocol
  • Objective : To couple an acyl chloride (e.g., benzoyl chloride) to the 3-amino group of the intermediate.

  • Base : A non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is used to scavenge the HCl generated during the reaction, driving the equilibrium towards product formation without competing with the primary amine.

  • Solvent : An inert aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) is used to dissolve the reactants without participating in the reaction.

Experimental Protocol: Amide Formation

Step 1: Setup

  • Dissolve 5-Methylpyrazolo[1,5-a]pyrimidin-3-amine (1.48 g, 10 mmol) in anhydrous DCM (50 mL) in a round-bottom flask under a nitrogen atmosphere.

  • Add triethylamine (2.1 mL, 15 mmol, 1.5 equiv.).

  • Cool the mixture to 0°C in an ice bath.

Step 2: Acylation

  • Slowly add a solution of benzoyl chloride (1.2 mL, 10.5 mmol, 1.05 equiv.) in DCM (10 mL) to the cooled reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

Step 3: In-process Control

  • Self-Validation Checkpoint : Monitor the consumption of the starting amine via TLC or LC-MS. A new, less polar spot (the amide product) should appear.

Step 4: Work-up

  • Quench the reaction by adding 20 mL of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and wash it successively with water (20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Step 5: Purification

  • Purify the resulting crude solid by column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization to afford the pure N-(5-methylpyrazolo[1,5-a]pyrimidin-3-yl)benzamide.

Downstream Derivatization Pathway

G A 5-Methylpyrazolo[1,5-a] pyrimidin-3-amine (Intermediate) C Amide Coupling (Acylation) A->C B Acylating Agent (e.g., Benzoyl Chloride) B->C D N-Acylated Derivative (Potential API) C->D E Base (TEA) DCM Solvent E->C

Caption: Use of the intermediate in a downstream acylation reaction.

Role in Drug Discovery: A Scaffold for Kinase Inhibitors

The pyrazolo[1,5-a]pyrimidine core is a bioisostere for purine and is frequently employed in the design of ATP-competitive kinase inhibitors.[5] Structural modifications at the C3, C5, and C7 positions allow for fine-tuning of selectivity and potency against specific kinase targets.[3]

  • PI3Kδ Inhibitors : Derivatives of this scaffold have been developed as selective inhibitors of phosphoinositide 3-kinase delta (PI3Kδ), a key enzyme in inflammatory cell signaling pathways.[5][6][7]

  • FLT3 Inhibitors : The scaffold is central to the development of potent inhibitors of FMS-like tyrosine kinase 3 (FLT3), particularly for mutations like internal tandem duplications (FLT3-ITD) that are implicated in acute myeloid leukemia (AML).[8]

  • Tropomyosin Receptor Kinase (Trk) Inhibitors : The framework has been successfully used to design inhibitors of Trk fusion proteins, which are oncogenic drivers in a variety of cancers.[9]

  • Multidrug Resistance (MDR) Reversal Agents : Novel derivatives have shown promise in reversing P-glycoprotein (ABCB1)-mediated multidrug resistance in cancer cells, enhancing the efficacy of standard chemotherapeutics.[10]

Target-Scaffold Relationship Diagram

G A Pyrazolo[1,5-a]pyrimidine Scaffold B Kinase Inhibitors A->B Forms basis for C Oncology B->C D Inflammatory Diseases B->D E FLT3-ITD B->E F PI3Kδ B->F G Trk Fusions B->G

Caption: Relationship between the scaffold, its targets, and therapeutic areas.

Safety and Handling

Based on available data for the hydrochloride salt, 5-Methylpyrazolo[1,5-a]pyrimidin-3-amine should be handled with appropriate care.[4]

  • Hazards : Classified as having acute toxicity (oral, dermal, inhalation), causing skin and serious eye irritation, and may cause drowsiness or dizziness.[4]

  • Precautions :

    • Work in a well-ventilated fume hood.

    • Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

    • Avoid inhalation of dust and contact with skin and eyes.

    • Wash hands thoroughly after handling.

References

  • Benchchem. (2025). Application Notes and Protocols for the Synthesis of Pyrazolo[1,5-a]pyrimidines using 3-Amino-5-methylpyrazole. Benchchem.
  • Fray, M. J., et al. (2007). Pyrazolo[1,5-a]pyrimidines. Identification of the Privileged Structure and Combinatorial Synthesis of 3-(Hetero)arylpyrazolo[1,5-a]pyrimidine-6-carboxamides.
  • Smoleń, S., et al. (2022). Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Pharmaceuticals.
  • Smoleń, S., et al. (2022). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. PMC.
  • Al-Ostath, A., et al. (2024).
  • ECHA. (n.d.).
  • Smoleń, S., et al. (2022).
  • Zhang, Y., et al. (2024). Discovery of novel pyrazolo[1,5-a]pyrimidine derivatives as potent reversal agents against ABCB1-mediated multidrug resistance. European Journal of Medicinal Chemistry.
  • Wang, Y., et al. (2021). Discovery and structure-activity relationship exploration of pyrazolo[1,5-a]pyrimidine derivatives as potent FLT3-ITD inhibitors. Bioorganic & Medicinal Chemistry.
  • Kumar, A., et al. (2022). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk)

Sources

Application Note: Utilizing 5-Methylpyrazolo[1,5-a]pyrimidin-3-amine in the Synthesis of ATP-Competitive Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of highly selective, orally bioavailable kinase inhibitors remains a cornerstone of modern targeted therapeutics, particularly in oncology and immunology. Among the most privileged heterocyclic scaffolds in medicinal chemistry is the pyrazolo[1,5- a ]pyrimidine core, which serves as a highly effective bioisostere for the adenine ring of ATP [1].

This application note provides an in-depth technical guide on utilizing 5-Methylpyrazolo[1,5- a ]pyrimidin-3-amine (CAS: 232600-96-3) as a foundational building block for kinase inhibitor synthesis. By leveraging the 3-amino group for rapid diversification and the 5-methyl group for hydrophobic pocket engagement, medicinal chemists can rapidly generate libraries of potent inhibitors targeting kinases such as Tropomyosin Receptor Kinases (Trk), Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), and Neutral Sphingomyelinase 2 (nSMase2) [1, 2, 3].

Mechanistic Rationale & Structural Causality

The Pyrazolo[1,5- a ]pyrimidine Scaffold as an Adenine Mimic

The efficacy of the pyrazolo[1,5- a ]pyrimidine core lies in its precise geometric and electronic complementarity to the ATP-binding hinge region of protein kinases [4].

  • Hinge Binding: The nitrogen atoms within the fused bicyclic system act as critical hydrogen bond acceptors and donors, interacting directly with the backbone amides of the kinase hinge region (e.g., Met592 in TrkA). This interaction anchors the molecule within the active site [2].

  • The 3-Amine Vector: The amino group at the C3 position is strategically oriented toward the solvent-exposed channel or the DFG-motif (depending on the specific kinase conformation). This allows for the attachment of diverse amide, urea, or sulfonamide appendages to tune kinome selectivity, improve aqueous solubility, and eliminate off-target liabilities such as hERG binding [3].

  • The 5-Methyl Group: The C5 position projects into the hydrophobic pocket adjacent to the gatekeeper residue. The methyl group provides a favorable lipophilic contact that enhances binding affinity and serves as a potential site for late-stage C-H functionalization.

HingeInteraction ATP_Pocket Kinase ATP-Binding Pocket (Hinge Region) Scaffold Pyrazolo[1,5-a]pyrimidine Core (Adenine Mimic) Scaffold->ATP_Pocket Hydrogen Bonding (e.g., Met592 in TrkA) Amine_Vector 3-Amine Functionalization (Solvent Channel / DFG Motif) Scaffold->Amine_Vector C3 Position Methyl_Vector 5-Methyl Group (Hydrophobic Pocket Contact) Scaffold->Methyl_Vector C5 Position Amine_Vector->ATP_Pocket Tunes Selectivity & PK

Figure 1: Structural rationale for ATP-competitive inhibition using the pyrazolo[1,5-a]pyrimidine core.

Synthetic Workflows and Protocols

Causality in Chemical Methodology

The 3-amino group of 5-methylpyrazolo[1,5- a ]pyrimidin-3-amine is conjugated with the electron-withdrawing pyrimidine ring. This delocalization significantly reduces the nucleophilicity of the amine compared to standard aliphatic amines. Consequently, standard carbodiimide coupling agents (e.g., EDC/HOBt) often result in poor yields and unreacted starting material.

To overcome this, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is the preferred coupling reagent. HATU forms a highly reactive HOAt-ester intermediate that is sufficiently electrophilic to drive the acylation of the deactivated 3-amine to completion[1, 3].

Protocol 1: General Amide Coupling Procedure

This protocol is designed to be a self-validating system; the order of addition prevents premature degradation of the coupling agent, ensuring high library conversion rates.

  • Preparation: In an oven-dried 20 mL scintillation vial equipped with a magnetic stir bar, dissolve the desired carboxylic acid (1.2 equivalents, 0.6 mmol) and 5-Methylpyrazolo[1,5- a ]pyrimidin-3-amine (1.0 equivalent, 0.5 mmol) in anhydrous N,N -dimethylformamide (DMF) (2.5 mL, 0.2 M).

  • Base Addition: Add N,N -Diisopropylethylamine (DIPEA) (3.0 equivalents, 1.5 mmol) dropwise. Stir the mixture for 5 minutes at room temperature. Rationale: Pre-incubation with DIPEA ensures complete deprotonation of the carboxylic acid, preventing the amine from acting as a base.

  • Activation: Add HATU (1.5 equivalents, 0.75 mmol) in a single portion. Rationale: Adding HATU last ensures that the active HOAt-ester forms in the immediate presence of the nucleophile, minimizing hydrolytic degradation of the active ester.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor progression via LC-MS. Due to the reduced nucleophilicity of the 3-amine, full conversion typically requires 2 to 4 hours.

  • Workup: Quench the reaction by adding 10 mL of saturated aqueous NaHCO3​ . Extract the aqueous layer with Ethyl Acetate (3 x 15 mL).

  • Washing: Wash the combined organic layers with 5% aqueous LiCl (3 x 10 mL) to effectively remove residual DMF, followed by brine (10 mL).

  • Isolation: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify the crude residue via reverse-phase HPLC (Acetonitrile/Water gradient with 0.1% TFA) to yield the final inhibitor.

SyntheticWorkflow Start 5-Methylpyrazolo[1,5-a]pyrimidin-3-amine + Carboxylic Acid Activation Base Addition (DIPEA, Anhydrous DMF) Start->Activation Coupling HATU Activation & Coupling (RT, 2-4 hours) Activation->Coupling Deprotonated Acid Workup Aqueous Workup (LiCl Wash to remove DMF) Coupling->Workup Amide Formation Purification Reverse-Phase HPLC Purification (MeCN/H2O + 0.1% TFA) Workup->Purification Crude Product

Figure 2: Optimized synthetic workflow for amide library generation using the 3-amine scaffold.

Biological Validation: Kinase Inhibition Assay

To validate the synthesized inhibitors, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is highly recommended. Causality for Assay Choice: Heterocyclic libraries often contain compounds with intrinsic auto-fluorescence that can interfere with standard colorimetric or prompt-fluorescence assays. TR-FRET utilizes long-lifetime lanthanide fluorophores (e.g., Europium), allowing a time delay before measurement. This delay permits short-lived background compound fluorescence to decay, eliminating false positives and ensuring trustworthy IC50​ calculations.

Protocol 2: TR-FRET Kinase Assay
  • Buffer Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2​ , 1 mM EGTA, 0.01% Brij-35, 1 mM DTT).

  • Compound Dilution: Prepare a 10 mM stock of the synthesized inhibitor in 100% DMSO. Perform a 3-fold, 10-point serial dilution in DMSO. Transfer 100 nL of each concentration to a 384-well low-volume assay plate using an acoustic liquid handler (e.g., Echo).

  • Enzyme/Substrate Addition: Add 5 µL of a 2X mix containing the target kinase (e.g., TrkA) and biotinylated peptide substrate in 1X Kinase Buffer. Incubate for 15 minutes at room temperature to allow compound binding.

  • Reaction Initiation: Add 5 µL of 2X ATP solution (prepared at the apparent Km​ of the specific kinase to ensure competitive inhibition profiling). Incubate for 60 minutes at room temperature.

  • Detection: Stop the reaction by adding 10 µL of Detection Buffer containing EDTA (to chelate Mg2+ and halt kinase activity), a Europium-labeled anti-phospho antibody, and Streptavidin-APC.

  • Measurement: Incubate for 30 minutes. Read the plate on a TR-FRET compatible microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm). Calculate the FRET ratio (665 nm / 615 nm) and determine the IC50​ using a 4-parameter logistic fit.

Quantitative Data Presentation: Representative SAR

The following table summarizes representative Structure-Activity Relationship (SAR) data, demonstrating how functionalization of the 3-amine vector impacts both biochemical potency and physicochemical properties (cLogP). Data trends are modeled on established literature for pyrazolo[1,5- a ]pyrimidine-based Trk and IRAK4 inhibitors [2, 3].

CompoundR-Group (Amide Modification at C3)Target Kinase IC50​ (nM)cLogPRationale for Modification1Acetamide>10001.2Baseline control; insufficient hydrophobic contacts in the solvent channel.2Benzamide1502.8Introduction of π π stacking interactions; improves potency but increases lipophilicity.32,5-Difluorobenzamide123.1Fluorine substitution enhances target residence time and blocks metabolic liability sites.4Piperidine-1-carboxamide452.4Urea linkage alters the dihedral angle, improving hinge geometry and aqueous solubility.5Morpholine-4-carboxamide281.8Oxygen incorporation significantly lowers cLogP while maintaining potent hinge alignment. Table 1: Representative SAR highlighting the tunability of the 5-Methylpyrazolo[1,5-a]pyrimidin-3-amine scaffold.

References

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
  • Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights Molecules (NIH PMC)
  • The Discovery of 7-Isopropoxy-2-(1-methyl-2-oxabicyclo[2.1.1]hexan-4-yl)-N-(6-methylpyrazolo[1,5-a]pyrimidin-3-yl)imidazo[1,2-a]pyrimidine-6-carboxamide (BIO-7488) ACS Journal of Medicinal Chemistry
  • Neutral sphingomyelinase 2 inhibitors based on the pyrazolo[1,5-a]pyrimidin-3-amine scaffold Bioorganic & Medicinal Chemistry Letters (NIH PMC)

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Methylpyrazolo[1,5-a]pyrimidin-3-amine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 5-Methylpyrazolo[1,5-a]pyrimidin-3-amine. This guide is intended for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during the synthesis of this and related pyrazolo[1,5-a]pyrimidine scaffolds.

The pyrazolo[1,5-a]pyrimidine core is a privileged scaffold in medicinal chemistry due to its wide range of biological activities.[1][2] The successful and high-yield synthesis of its derivatives is therefore of significant interest.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 5-Methylpyrazolo[1,5-a]pyrimidin-3-amine and what are the key starting materials?

The most prevalent and versatile method for synthesizing the pyrazolo[1,5-a]pyrimidine core is the cyclocondensation reaction between a 3-aminopyrazole derivative and a 1,3-bielectrophilic compound.[3][4] For the target molecule, 5-Methylpyrazolo[1,5-a]pyrimidin-3-amine, a common approach involves the reaction of 3,5-diaminopyrazole with a β-dicarbonyl compound or its synthetic equivalent.

A typical starting material combination would be:

  • 3,5-Diaminopyrazole: Serves as the 1,3-bisnucleophilic system.

  • A β-dicarbonyl compound (or equivalent): Such as acetylacetone or ethyl acetoacetate to provide the C5-methyl and C7-keto/hydroxyl functionalities which can be further modified.[3]

Q2: What are the typical reaction conditions for the cyclocondensation reaction?

Reaction conditions can vary, but generally involve heating the reactants in a suitable solvent, often with a catalyst.[5]

  • Solvents: Ethanol, acetic acid, or dimethylformamide (DMF) are commonly used.[6][7]

  • Catalysts: The reaction can be catalyzed by acids (e.g., HCl, acetic acid) or bases (e.g., pyridine, triethylamine, sodium ethoxide).[5][8]

  • Temperature: Reactions are often carried out at reflux temperature.[6]

  • Microwave Irradiation: This has been shown to be an effective method to improve yields and reduce reaction times.[4]

Q3: How can I monitor the progress of the reaction?

Thin Layer Chromatography (TLC) is the most common and effective method for monitoring the reaction's progress.[6] By spotting the reaction mixture alongside the starting materials on a TLC plate, you can visualize the consumption of reactants and the formation of the product.

Troubleshooting Guide

This section addresses specific issues you might encounter during the synthesis of 5-Methylpyrazolo[1,5-a]pyrimidin-3-amine and its analogs.

Issue 1: Low or No Product Yield

A low yield of the desired product is a common challenge in organic synthesis.[9] The following decision tree can help diagnose the potential cause.

Caption: Troubleshooting workflow for low product yield.

In-depth Causality:

  • Purity of Starting Materials: Impurities in the 3,5-diaminopyrazole or the β-dicarbonyl compound can lead to side reactions, consuming reactants and lowering the yield of the desired product.[9] Moisture can be particularly detrimental, as it can hydrolyze reactants or intermediates.

  • Reaction Conditions: The cyclocondensation reaction is sensitive to temperature and reaction time. Insufficient heating may result in incomplete reaction, while excessive heat or prolonged reaction times can lead to decomposition of the product or starting materials. The choice of solvent is also critical, as it affects the solubility of the reactants and the reaction rate.

  • Catalyst Inefficiency: The catalyst plays a crucial role in facilitating the cyclization. An inappropriate or inactive catalyst will result in a sluggish or stalled reaction.[9] The choice between an acid or base catalyst can also influence the regioselectivity of the reaction.[10]

Issue 2: Formation of Multiple Products (Isomers)

The reaction between an unsymmetrical β-dicarbonyl compound and 3,5-diaminopyrazole can potentially lead to the formation of regioisomers.

Caption: Potential for regioisomer formation.

Controlling Regioselectivity:

  • Choice of β-Dicarbonyl Compound: Using a symmetrical β-dicarbonyl compound like acetylacetone will yield a single product.

  • Reaction Conditions: The regiochemical outcome can be influenced by the reaction conditions, such as the choice of solvent and catalyst.[10] For instance, different regioisomers of pyrazolo[1,5-a]pyrimidinones have been observed depending on the synthetic conditions.[10]

  • Protecting Groups: In some cases, using a protecting group strategy on one of the amino groups of the diaminopyrazole can direct the cyclization to the desired position.

Separation of Isomers:

If a mixture of isomers is formed, they can often be separated by column chromatography on silica gel. Careful selection of the eluent system is crucial for achieving good separation.

Issue 3: Difficulty in Product Purification

The crude product may contain unreacted starting materials, catalyst residues, and side products.

Recommended Purification Protocol:

  • Initial Work-up: After the reaction is complete, the mixture is typically cooled and the crude product is precipitated by pouring it into cold water.[6] The solid is then collected by filtration.

  • Washing: The collected solid should be washed with a cold solvent, such as ethanol, to remove soluble impurities.[6]

  • Recrystallization: For further purification, recrystallization from a suitable solvent (e.g., ethanol, isopropanol, or a solvent mixture) is often effective.

  • Column Chromatography: If recrystallization does not provide a product of sufficient purity, column chromatography on silica gel is the next step. A gradient elution with a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a polar solvent (e.g., ethyl acetate) is commonly used.

Experimental Protocols

General Procedure for the Synthesis of a 5-Methylpyrazolo[1,5-a]pyrimidin-7-ol (a precursor to the amine):

This protocol describes a general method for the synthesis of a key intermediate.

StepProcedure
1 In a round-bottom flask equipped with a reflux condenser, dissolve 3,5-diaminopyrazole (1.0 eq) in glacial acetic acid.[6]
2 Add ethyl acetoacetate (1.1 eq) to the solution.[6]
3 Heat the reaction mixture to reflux and maintain for 4-6 hours.[6]
4 Monitor the reaction progress by Thin Layer Chromatography (TLC).[6]
5 After completion, allow the reaction mixture to cool to room temperature.[6]
6 Pour the cooled mixture into ice-cold water with stirring.[6]
7 Collect the resulting precipitate by vacuum filtration.[6]
8 Wash the solid with cold ethanol to remove any unreacted starting materials.[6]
9 Dry the product under vacuum to obtain the 5-methylpyrazolo[1,5-a]pyrimidin-7-ol.[6]

Note: Further synthetic steps would be required to convert the hydroxyl group at the 7-position to an amine and to introduce the amino group at the 3-position if not already present in the starting pyrazole.

References

  • Recent synthetic methodologies for pyrazolo[1,5-a]pyrimidine - Taylor & Francis. (2019, May 6). Retrieved from [Link]

  • Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC. (2022, November 1). Retrieved from [Link]

  • The mechanism for the synthesis of pyrazolo[1,5‐a]pyrimidines using the... - ResearchGate. Retrieved from [Link]

  • Rational synthesis of pyrazolopyrimidines via cyclocondensation of ynones obtained from the Sonogashira reaction - PMC. (2026, February 25). Retrieved from [Link]

  • Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights - MDPI. (2024, July 29). Retrieved from [Link]

  • Pyrazolo[1,5-a]pyrimidines. Identification of the Privileged Structure and Combinatorial Synthesis of 3-(Hetero)arylpyrazolo[1,5-a]pyrimidine-6-carboxamides. (2007, April 18). Retrieved from [Link]

  • An Approach for the Synthesis of Pyrazolo[1,5-a]pyrimidines via Cu(II)-Catalyzed [3+3] Annulation of Saturated Ketones with Aminopyrazoles - ACS Publications. (2021, August 31). Retrieved from [Link]

  • Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PMC. (2014, October 23). Retrieved from [Link]

  • Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors - PMC. (2022, July 27). Retrieved from [Link]

  • An Efficient Synthesis of 3,5-Bis-Aminated Pyrazolo[1,5-a]Pyrimidines: Microwave-Assisted Copper Catalyzed C-3 Amination of 5-Amino-3-Bromo-Substituted Precursors - MDPI. (2025, January 21). Retrieved from [Link]

  • Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors - Semantic Scholar. (2022, July 27). Retrieved from [Link]

  • Synthesis and antitumor activity of some new pyrazolo[1,5-a] pyrimidines. (2016, October 23). Retrieved from [Link]

  • Synthesis and antitumor activity of novel pyrazolo[1,5-a]pyrimidine derivatives. (2011, September 15). Retrieved from [Link]

  • Preparation and Optimization of pyrazolo[1,5-a]pyrimidines as New Potent PDE4 Inhibitors. (2016, January 15). Retrieved from [Link]

  • Optimization of pyrazolo[1,5-a]pyrimidine based compounds with pyridine scaffold: Synthesis, biological evaluation and molecular modeling study - Arabian Journal of Chemistry. (2022, March 1). Retrieved from [Link]

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC. (2024, February 21). Retrieved from [Link]

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Publishing. (2024, February 21). Retrieved from [Link]

  • Optimization of pyrazolo[1,5-a]pyrimidines lead to the identification of a highly selective casein kinase 2 inhibitor | bioRxiv. (2020, June 28). Retrieved from [Link]

  • Optimization of pyrazolo[1,5-a]pyrimidines lead to the identification of a highly selective casein kinase 2 - SciSpace. (2020, June 28). Retrieved from [Link]

  • Synthesis of Pyrazolo[1,5-α]pyrimidinone Regioisomers | The Journal of Organic Chemistry. (2006, December 24). Retrieved from [Link]

Sources

troubleshooting low solubility of 5-Methylpyrazolo[1,5-a]pyrimidin-3-amine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, medicinal chemists, and formulation scientists troubleshoot the notoriously challenging physicochemical properties of 5-Methylpyrazolo[1,5-a]pyrimidin-3-amine and its derivatives.

This specific heterocyclic building block is highly valued in the design of kinase inhibitors (e.g., KDR/VEGFR2)[1] and ion channel modulators (e.g., CFTR activators)[2]. However, its rigid structure frequently leads to severe solubility bottlenecks during both in vitro screening and in vivo formulation.

Root Cause Analysis: The Mechanics of Insolubility

Before troubleshooting, it is critical to understand why 5-Methylpyrazolo[1,5-a]pyrimidin-3-amine is poorly soluble. The insolubility of this scaffold is driven by two primary thermodynamic barriers:

  • High Crystal Packing Energy (Lattice Energy): The planar, fused bicyclic ring system promotes exceptionally tight π−π stacking in the solid state. High melting points (frequently >170°C for this class of molecules) are strong indicators of high crystal packing energy, which directly resists aqueous dissolution[3].

  • Intermolecular Hydrogen Bonding: The primary amine at the 3-position and the basic nitrogen atoms within the pyrimidine ring act as strong hydrogen-bond donors and acceptors. This creates a robust intermolecular network that water molecules struggle to disrupt.

  • The "Brick Dust" Phenomenon: While the 5-methyl group adds lipophilicity, it does not provide enough steric bulk to disrupt the planar geometry. Consequently, the molecule acts as "brick dust"—meaning it exhibits low solubility in both aqueous buffers and lipidic environments[4].

Troubleshooting FAQs

Q1: My in vitro biochemical assay data is highly variable when screening derivatives of this scaffold. Could this be related to solubility? A1: Yes. Low solubility in DMSO/buffer mixtures is a primary cause of variable bioassay data, underrated biological activity, and misleading Structure-Activity Relationships (SAR)[5].

  • Causality: When a compound is transferred from a 100% DMSO stock into an aqueous assay buffer, the sudden change in dielectric constant forces the hydrophobic, planar scaffold to rapidly aggregate. If the compound precipitates, the actual free concentration available to bind the target is unknown, leading to false negatives.

  • Solution: Ensure final DMSO concentrations remain ≤1% . Utilize non-ionic surfactants (e.g., 0.01% Tween-20) to stabilize the supersaturated state. Most importantly, validate the true soluble fraction using a kinetic solubility assay (see Protocol A) before running the bioassay.

Q2: We are advancing a lead compound containing this scaffold, but its aqueous solubility is <5 µM. What structural modifications can disrupt the crystal packing without losing target affinity? A2: To improve solubility, you must either decrease the crystal packing energy or increase the hydration energy[4].

  • Causality: Breaking the planarity of the molecule increases its rotational degrees of freedom, which prevents the molecules from packing tightly into a crystal lattice[3].

  • Proven Strategies:

    • Addition of a Basic Amine: Incorporating a basic side-chain (e.g., morpholine, piperazine) via a flexible linker allows for salt formation at physiological pH. For related pyrazolo-pyrimidine and pyrazolo-pyridine scaffolds, adding a basic amine has improved aqueous solubility by up to 1000-fold when formulated as hydrochloride salts[6], while maintaining or enhancing cellular potency and pharmacokinetics[1].

    • Bioisosteric Replacement: Consider replacing the rigid 5-methyl group with a more polar or sterically demanding moiety to disrupt stacking, provided the target's binding pocket tolerates it[4].

Q3: Structural modification is not an option for our current candidate. How can we formulate the free base for oral in vivo dosing? A3: For compounds limited by solid-state lattice energy (BCS Class II/IV), traditional aqueous vehicles will fail. You must bypass the crystalline state entirely[7].

  • Proven Strategies:

    • Spray-Dried Dispersions (SDD): This technique dissolves the drug and a hydrophilic polymer in an organic solvent, followed by rapid evaporation to trap the drug in a highly soluble, amorphous solid state[8].

    • Lipid-Based Drug Delivery Systems (LBDDS): Pre-dissolving the drug in lipidic vehicles (e.g., surfactants, oils) mimics the physiological "food effect" and bypasses the need for the crystalline material to dissolve in situ within the GI tract[8].

Experimental Protocols (Self-Validating Systems)

Protocol A: Self-Validating Kinetic Solubility Assay (Nephelometry)

Purpose: To determine the exact precipitation threshold of pyrazolo[1,5-a]pyrimidine derivatives in assay buffer to prevent bioassay artifacts. Causality: Nephelometry measures laser light scatter. Because aggregates form before visible precipitation occurs, light scatter detects sub-visible particles, providing a highly accurate measurement of the maximum soluble concentration.

  • Preparation: Prepare a 10 mM stock of the compound in 100% DMSO.

  • Titration: Perform a serial dilution in DMSO (e.g., 10 mM down to 10 µM).

  • Aqueous Transfer: Transfer 2 µL of each DMSO stock into 198 µL of aqueous assay buffer (pH 7.4) in a 96-well clear-bottom plate (Final DMSO = 1%).

  • Equilibration: Incubate for 2 hours at room temperature to allow the supersaturated state to reach equilibrium.

  • Measurement: Read the plate using a nephelometer. The concentration at which light scatter sharply increases is the kinetic solubility limit.

  • Self-Validation Step: Centrifuge the plate at 3,000 x g for 10 minutes to pellet any aggregates. Sample the supernatant and quantify the dissolved compound via LC-MS/MS. Validation: If the LC-MS quantification matches the nephelometry inflection point, your solubility limit is verified and trustworthy.

Protocol B: Bench-Scale Spray-Dried Dispersion (SDD) Formulation

Purpose: To formulate the crystalline compound into an amorphous solid dispersion for in vivo PK studies. Causality: Rapid solvent evaporation prevents the molecules from organizing into their preferred, low-energy crystal lattice, trapping them in a high-energy amorphous state stabilized by a polymer matrix[8].

  • Solution Preparation: Dissolve 100 mg of the compound and 900 mg of HPMCAS (Hydroxypropyl methylcellulose acetate succinate) in 10 mL of a volatile solvent mixture (e.g., Methanol/DCM 1:1 v/v). Ensure the solution is completely clear.

  • Atomization: Process the solution through a benchtop spray dryer (e.g., Büchi B-290) with an inlet temperature of 70°C and an aspirator rate of 100%.

  • Collection: Collect the resulting powder from the cyclone separator.

  • Self-Validation Step: Analyze the collected powder using Powder X-Ray Diffraction (PXRD). Validation: A successful SDD will show a broad "halo" on the diffractogram with no sharp diffraction peaks, confirming the complete absence of crystallinity.

Quantitative Data Summary

The following table summarizes the expected impact of various solubilization strategies applied to pyrazolo[1,5-a]pyrimidine scaffolds based on historical drug discovery data.

StrategyMechanism of ActionTypical Solubility IncreaseImpact on Bioavailability
Basic Amine Addition Salt formation at physiological pH; increases hydration energy[6].100x - 1000xSignificant increase in cellular activity and PK[1].
Disrupting Planarity Reduces crystal packing energy / lattice energy[3].10x - 50xImproved absorption; maintains target affinity.
Spray-Dried Dispersion Traps compound in amorphous state, bypassing lattice energy[8].50x - 200x (Apparent)High; overcomes dissolution-rate limited absorption.
Lipidic Vehicles Pre-dissolves drug, mimicking the physiological "food effect"[8].Formulation dependentHigh; bypasses in situ dissolution[8].

Workflows & Logical Relationships

SolubilityWorkflow Start Low Solubility Detected (5-Methylpyrazolo[1,5-a]pyrimidin-3-amine) Phase Identify Development Phase Start->Phase InVitro In Vitro Assays Phase->InVitro InVivo In Vivo / Preclinical Phase->InVivo CoSolvent Optimize Co-solvents (DMSO <1%, Tween-20) InVitro->CoSolvent Strategy Select Strategy InVivo->Strategy Nephelometry Validate via Nephelometry (Self-Validating Step) CoSolvent->Nephelometry Structural Structural Modification (Break Planarity / Add Amine) Strategy->Structural Formulation Advanced Formulation (SDD / Lipid Vehicle) Strategy->Formulation PK Validate via PK/PD Studies Structural->PK Formulation->PK

Logical troubleshooting workflow for resolving solubility issues in drug discovery.

KDRPathway VEGF VEGF Ligand KDR KDR (VEGFR2) Receptor VEGF->KDR Binds ATP ATP Binding Pocket KDR->ATP Activates Inhibitor Pyrazolo[1,5-a]pyrimidine Inhibitor Inhibitor->ATP Competes Phos Autophosphorylation (Blocked) ATP->Phos Prevents Angio Angiogenesis & Proliferation (Halted) Phos->Angio Downstream Effect

Mechanism of action for pyrazolo[1,5-a]pyrimidine-based KDR kinase inhibitors.

References

  • [3] Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain. ACS Publications. Available at:[Link]

  • [6] Novel pyrazolo[1,5-a]pyridines with improved aqueous solubility as p110α-selective PI3 kinase inhibitors. PubMed (NIH). Available at: [Link]

  • [1] Optimization of a pyrazolo[1,5-a]pyrimidine class of KDR kinase inhibitors: improvements in physical properties enhance cellular activity and pharmacokinetics. PubMed (NIH). Available at:[Link]

  • [2] Synthetic Strategies for Improving Solubility: Optimization of Novel Pyrazolo[1,5- a ]pyrimidine CFTR Activator That Ameliorates Dry Eye Disease. ResearchGate. Available at:[Link]

  • [5] Solubility: a speed–breaker on the drug discovery highway. MedCrave Online. Available at:[Link]

  • [7] Optimizing Drug Solubility. Contract Pharma. Available at:[Link]

  • [4] Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. MDPI. Available at:[Link]

  • [8] Solubility Enhancement | What We Do. Quotient Sciences. Available at:[Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for 5-Methylpyrazolo[1,5-a]pyrimidin-3-amine Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. 5-Methylpyrazolo[1,5-a]pyrimidin-3-amine is a privileged bicyclic scaffold extensively utilized in drug discovery, particularly in the development of kinase inhibitors (e.g., Trk inhibitors) and neutral sphingomyelinase 2 (nSMase2) antagonists .

Despite its utility, researchers frequently encounter critical bottlenecks during its synthesis: regiomeric scrambling during the formation of the pyrimidine ring and chemoselectivity failures during the unmasking of the C3-amine. This guide provides causality-driven troubleshooting, self-validating protocols, and quantitative data to resolve these specific experimental roadblocks.

Core Pathway Architecture

The synthesis of the target scaffold relies on a two-phase sequence: the cyclocondensation of an aminopyrazole with a 1,3-dicarbonyl equivalent, followed by the reduction of a nitro group.

G A 4-Nitro-1H-pyrazol-5-amine C Cyclocondensation A->C B 1,3-Dicarbonyl Equivalent B->C D 5-Methyl-3-nitro pyrazolo[1,5-a]pyrimidine C->D Kinetic Control (AcOH, 100°C) E 7-Methyl-3-nitro pyrazolo[1,5-a]pyrimidine C->E Thermodynamic Control (Basic/Neutral) F Nitro Reduction D->F G 5-Methylpyrazolo[1,5-a] pyrimidin-3-amine F->G Amine Unmasking (Fe/NH4Cl)

Workflow for regioselective synthesis and reduction of 5-Methylpyrazolo[1,5-a]pyrimidin-3-amine.

Troubleshooting Ticket #01: Regiomeric Scrambling During Cyclocondensation

Issue Reported: "When condensing 4-nitro-1H-pyrazol-5-amine with 4,4-dimethoxy-2-butanone, I am isolating a near 1:1 mixture of 5-methyl and 7-methyl regioisomers. How do I drive the reaction exclusively to the 5-methyl product?"

Causality & Expert Insight: The pyrazolo[1,5-a]pyrimidine core forms via the attack of two distinct nitrogen atoms on the pyrazole ring: the exocyclic C5-amine (a hard, highly nucleophilic center) and the endocyclic N1 (softer, but more basic). Under neutral or basic conditions, the reaction is under thermodynamic control . The exocyclic amine reversibly attacks the less sterically hindered aldehyde equivalent, eventually favoring the formation of the more thermodynamically stable 7-methyl isomer .

To invert this and favor the 5-methyl isomer, you must shift the reaction to kinetic control using acidic conditions (e.g., glacial acetic acid). The acid protonates the endocyclic N1 (reducing its nucleophilicity) and highly activates the ketone/acetal. The exocyclic amine is forced to attack the most electrophilic center rapidly, locking the intermediate into the 5-methyl trajectory .

Quantitative Comparison of Condensation Conditions
SolventCatalyst / AdditiveTemperatureRegiomeric Ratio (5-Me : 7-Me)Overall Yield
EthanolNone80°C (Reflux)40 : 6065%
DMFCs₂CO₃ (1.5 eq)110°C10 : 9072%
Toluenep-TsOH (0.1 eq)110°C (Dean-Stark)75 : 2568%
Glacial AcOH None 100°C 92 : 8 85%
Self-Validating Protocol: Regioselective Synthesis of 5-Methyl-3-nitropyrazolo[1,5-a]pyrimidine
  • Preparation: Suspend 4-nitro-1H-pyrazol-5-amine (1.0 eq, 10 mmol) in glacial acetic acid (15 mL) in a round-bottom flask equipped with a reflux condenser.

  • Addition: Add 4,4-dimethoxy-2-butanone (1.2 eq, 12 mmol) dropwise at room temperature.

  • Cyclization: Heat the reaction mixture to 100°C for 4 hours.

  • Workup: Cool the mixture to room temperature and pour it over crushed ice (50 g). Neutralize slowly with saturated aqueous NaHCO₃ until pH 7 is reached. Filter the resulting yellow precipitate and wash with cold water.

  • Validation Checkpoint:

    • Visual: The suspension will clear into a dark, homogeneous solution upon heating, followed by the precipitation of a bright yellow solid upon aqueous quenching.

    • Analytical: Check the ¹H NMR (DMSO-d₆). The presence of a sharp singlet at ~2.6 ppm confirms the C5-methyl group. A C7-methyl group would shift further downfield (~2.8 ppm) due to the strong deshielding effect of the adjacent bridgehead nitrogen.

Troubleshooting Ticket #02: Chemoselectivity Failures in Nitro Reduction

Issue Reported: "I am using standard Pd/C and H₂ to reduce the 3-nitro group, but the reaction stalls, and LC-MS shows a mass +2 Da higher than expected, indicating over-reduction."

Causality & Expert Insight: The pyrazolo[1,5-a]pyrimidine system is highly electron-deficient. Standard catalytic hydrogenation with Palladium on Carbon (Pd/C) is overly aggressive and frequently catalyzes the hydrogenation of the C5-C6 double bond, yielding a dihydropyrimidine byproduct. Furthermore, the basic nitrogen atoms of the heteroaromatic core can poison the Pd catalyst, causing the reaction to stall at the hydroxylamine intermediate.

To achieve precise chemoselectivity, abandon Pd/C. Instead, utilize a mild dissolving metal reduction (Fe/NH₄Cl) or switch to Platinum on Carbon (Pt/C), which is significantly less prone to saturating heteroaromatic rings .

Quantitative Comparison of Reduction Systems
Reagent SystemSolventTimeTarget Amine YieldOver-reduction Impurity
10% Pd/C, H₂ (1 atm)MeOH12 h35%45% (Dihydro-core)
SnCl₂·2H₂OEtOH / HCl4 h60%<5% (Difficult workup)
5% Pt/C, H₂ (1 atm)MeOH / H₂O6 h88%<2%
Fe powder, NH₄Cl EtOH / H₂O (4:1) 2 h 95% Not Detected
Self-Validating Protocol: Mild Nitro Reduction using Fe/NH₄Cl
  • Preparation: Dissolve 5-methyl-3-nitropyrazolo[1,5-a]pyrimidine (1.0 eq, 5 mmol) in a 4:1 mixture of Ethanol and Water (25 mL).

  • Activation: Add Iron powder (325 mesh, 5.0 eq, 25 mmol) and solid Ammonium chloride (2.0 eq, 10 mmol) to the solution.

  • Reduction: Heat the mixture to 80°C (reflux) under vigorous stirring for 2 hours.

  • Workup: While still hot, filter the mixture through a pad of Celite to remove the iron sludge. Wash the Celite pad thoroughly with hot ethyl acetate (2 x 20 mL). Concentrate the filtrate under reduced pressure, partition between EtOAc and water, and dry the organic layer over Na₂SO₄.

  • Validation Checkpoint:

    • Visual: The bright yellow starting material will dissolve, and the solution will turn pale yellow or colorless as the amine forms.

    • Analytical: LC-MS will show an[M+H]⁺ peak at m/z 149.1. ¹H NMR (DMSO-d₆) will reveal a broad singlet at ~4.8 ppm integrating for 2H (the unmasked -NH₂ group), and the characteristic nitro-induced downfield shift of the C2-proton will disappear.

Troubleshooting Ticket #03: Auto-Oxidation and Handling of the Free Amine

Issue Reported: "My isolated 5-Methylpyrazolo[1,5-a]pyrimidin-3-amine is pure by NMR immediately after isolation, but it turns dark brown and degrades within 48 hours on the bench."

Causality & Expert Insight: Electron-rich heteroaromatic amines are highly susceptible to auto-oxidation. The unmasked C3-amine donates electron density into the pyrazolo-pyrimidine core, making the molecule prone to forming radical species in the presence of ambient light and oxygen.

Resolution: Never store the free base for extended periods. Immediately upon isolation, convert the free amine into a stable salt. Dissolve the free base in minimal Et₂O or EtOAc and add 1.0 equivalent of a standardized solution of HCl in dioxane, or 1.0 equivalent of fumaric acid in methanol. The resulting hydrochloride or fumarate salt will precipitate as a stable, off-white solid that can be stored at -20°C under an inert atmosphere (Argon/N₂) for months without degradation.

References

  • Neutral sphingomyelinase 2 inhibitors based on the pyrazolo[1,5-a]pyrimidin-3-amine scaffold Bioorganic & Medicinal Chemistry Letters (NIH PMC) URL:[Link]

  • Synthesis of Pyrazolo[1,5-α]pyrimidinone Regioisomers The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Recent synthetic methodologies for pyrazolo[1,5-a]pyrimidine Journal of Synthetic Communications (Taylor & Francis) URL:[Link]

  • Preparation of (S)-N-(5-((R)-2-(2,5-difluorophenyl)pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidin-3-yl)-3-hydroxypyrrolidine-1-carboxamide (Patent EP3458456B1)

HPLC method development for 5-Methylpyrazolo[1,5-a]pyrimidin-3-amine

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: HPLC Method Development for 5-Methylpyrazolo[1,5-a]pyrimidin-3-amine

Welcome to the Analytical Support Portal. As a Senior Application Scientist, I have designed this guide to address the specific chromatographic challenges associated with 5-Methylpyrazolo[1,5-a]pyrimidin-3-amine. This molecule—a fused bicyclic heterocycle featuring a primary amine and structural ring nitrogens—presents a classic "perfect storm" in liquid chromatography: extreme polarity, pH-dependent ionization, and a high propensity for secondary interactions with silica-based stationary phases.

Rather than providing a generic method, this guide explores the mechanistic causality behind common failures and equips you with self-validating protocols to ensure absolute data integrity.

Part 1: Mechanistic Troubleshooting & FAQs

When analyzing basic aromatic heterocycles, standard reversed-phase approaches often fail. The following knowledge base addresses the root causes of these failures and provides field-proven resolutions.

Q1: Why does my compound elute at the void volume ( t0​ ) on a standard C18 column?

  • Mechanistic Causality: 5-Methylpyrazolo[1,5-a]pyrimidin-3-amine is highly polar. Under neutral or slightly acidic conditions, the primary amine and the pyrazolo-pyrimidine ring nitrogens become protonated. Standard alkyl-chain (C18) stationary phases rely on hydrophobic partitioning and lack the mechanism to retain highly hydrophilic, charged species[1].

  • Resolution: You must alter the retention mechanism. Shift to a polar-embedded C18 column (which offers hydrogen-bonding capabilities), utilize an ion-pairing reagent (e.g., 5 mM sodium 1-octanesulfonate) to neutralize the charge, or transition completely to Hydrophilic Interaction Liquid Chromatography (HILIC).

Q2: I am observing severe peak tailing (Asymmetry factor > 2.0). How do I correct this?

  • Mechanistic Causality: Peak tailing in basic aromatic heterocycles is primarily driven by secondary ion-exchange interactions. The positively charged amine interacts with negatively charged, unreacted silanols ( Si−O− ) on the silica support. Because the pKa​ of these residual silanols is typically around 3.5–4.5, they are fully ionized at neutral pH[1].

  • Resolution: You must suppress silanol ionization. Lower the mobile phase pH to < 3.0 (using 0.1% TFA or Phosphoric acid) to protonate and neutralize the silanols. Alternatively, use a highly base-deactivated (end-capped) column or add a chaotropic reagent/competing amine like Triethylamine (TEA) to saturate the active silanol sites[1].

Q3: My retention times are drifting between injections. What is the root cause?

  • Mechanistic Causality: Aromatic heterocycles are exquisitely sensitive to micro-fluctuations in pH if the mobile phase pH is near the molecule's pKa​ . If you are using water adjusted with a dilute acid rather than a true buffer, the local pH within the column can drift as samples are injected.

  • Resolution: Employ a true buffer system with high buffering capacity (e.g., 20 mM ammonium formate or potassium phosphate) and ensure the final pH is strictly controlled and at least 2 units away from the analyte's pKa​ .

Q4: How do I prevent degradation of the sample during the autosampler queue?

  • Mechanistic Causality: Pyrazolo-pyrimidine derivatives can be susceptible to hydrolysis or oxidative degradation in certain polar aqueous solutions over extended periods, leading to the formation of unidentified impurity peaks[2][3].

  • Resolution: Prepare the sample in a diluent that closely matches the initial mobile phase conditions, avoid strong peroxide-forming solvents, and maintain the autosampler thermostat strictly at 4°C[2].

Part 2: Strategic Decision Trees

To streamline your method development, follow the logical pathways outlined in the diagrams below.

Method_Development_Logic Start Analyze 5-Methylpyrazolo [1,5-a]pyrimidin-3-amine Assess Assess Polarity & Retention on Standard C18 Start->Assess RP Reversed-Phase (RP-HPLC) Assess->RP Moderate Retention observed HILIC HILIC Mode Assess->HILIC Elutes at void volume (t0) LowPH Low pH (< 3.0) Suppress Silanol Ionization RP->LowPH HighPH High pH (> 10.0) Deprotonate Amine RP->HighPH Endcap Use Base-Deactivated End-capped C18 LowPH->Endcap Hybrid Use Hybrid Silica (e.g., BEH Technology) HighPH->Hybrid

Caption: Decision tree for selecting the primary chromatographic mode and pH strategy for basic heterocycles.

Peak_Tailing_Troubleshooting Issue Issue: Severe Peak Tailing (Asymmetry > 2.0) Cause Root Cause: Ion-Exchange with Residual Silanols Issue->Cause Sol1 Solution 1: Lower Mobile Phase pH < 3.0 Cause->Sol1 Sol2 Solution 2: Add Triethylamine (TEA) Cause->Sol2 Sol3 Solution 3: Switch to Polar-Embedded Column Cause->Sol3

Caption: Mechanistic troubleshooting workflow for correcting peak tailing in basic amines.

Part 3: Self-Validating Experimental Protocol

A robust analytical method must prove its own validity during every run. The following Reversed-Phase protocol utilizes a low-pH strategy to mitigate silanol interactions and includes an integrated System Suitability Test (SST)[4].

Method Parameters:

  • Column: ACE C18 or equivalent base-deactivated column (250 x 4.6 mm, 5 µm)[4].

  • Mobile Phase A: 20 mM Potassium Phosphate buffer, adjusted to pH 2.5 with Phosphoric acid.

  • Mobile Phase B: HPLC-Grade Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: DAD/UV at 240 nm (optimal for pyrazolo-pyrimidine chromophores)[4].

Step-by-Step Execution & Validation:

  • System Purge & Equilibration: Flush the system with 50:50 Water:Acetonitrile to remove organic residues. Switch to 95% Mobile Phase A and 5% Mobile Phase B. Equilibrate for a minimum of 20 column volumes until the baseline is flat and pressure is stable.

  • Blank Injection (Carryover Check): Inject 10 µL of the sample diluent (95:5 Water:Acetonitrile). Validation Criterion: No peaks > 0.05% of the target analyte area should appear at the expected retention time.

  • System Suitability Test (SST): Inject 10 µL of a 0.1 mg/mL 5-Methylpyrazolo[1,5-a]pyrimidin-3-amine reference standard.

    • Validation Criterion 1: Peak Asymmetry ( As​ ) must be ≤1.5 . If As​>1.5 , the column's end-capping has degraded, exposing silanols. The column must be replaced.

    • Validation Criterion 2: Theoretical plates ( N ) must be >5000 .

    • Validation Criterion 3: Relative Standard Deviation (RSD) of retention time over 5 replicate injections must be ≤1.0% .

  • Gradient Analysis: Execute the following linear gradient:

    • 0.0 - 2.0 min: 5% B (Isocratic hold to focus the polar analyte)

    • 2.0 - 15.0 min: 5% to 60% B (Elution of the main peak and related impurities)

    • 15.0 - 17.0 min: 60% to 95% B (Column wash)

    • 17.0 - 22.0 min: 5% B (Re-equilibration)

  • Post-Analysis Wash: Flush the column with 50:50 Water:Acetonitrile (without buffer) for 30 minutes to prevent phosphate salt precipitation within the column bed.

Part 4: Quantitative Data Matrices

Use the following matrices to fine-tune your method parameters based on the specific behavior of your sample matrix.

Table 1: Mobile Phase Buffer Selection Guide for Pyrazolo-pyrimidines

Buffer SystemTarget pH RangeBuffering CapacityVolatility (LC-MS Compatibility)Best Use Case for 5-Methylpyrazolo[1,5-a]pyrimidin-3-amine
0.1% TFA ~ 2.0LowHigh (Yes)LC-MS screening; provides excellent ion-pairing for basic amines to improve peak shape.
Ammonium Formate (20 mM) 2.8 - 4.8HighHigh (Yes)LC-MS quantification; good buffering near the expected pKa​ of residual silanols.
Potassium Phosphate (20 mM) 2.1 - 3.1Very HighLow (No)Routine UV-HPLC QA/QC; provides the most robust retention time stability[4].
Ammonium Bicarbonate (10 mM) 9.0 - 11.0HighHigh (Yes)High-pH analysis on hybrid columns to fully deprotonate the amine, increasing retention.

Table 2: Column Chemistry Comparison for Basic Heterocycles

Column ChemistryRetention MechanismSilanol ActivityRecommended Mobile Phase pHExpected Outcome for Polar Amines
Standard C18 HydrophobicHigh2.0 - 7.0Poor retention, severe peak tailing due to ion-exchange.
Base-Deactivated C18 HydrophobicLow (End-capped)2.0 - 8.0Moderate retention, good peak shape at low pH[4].
Polar-Embedded C18 Hydrophobic + H-bondingVery Low2.0 - 8.0Enhanced retention for polar bases, excellent peak symmetry.
Hybrid Silica C18 (BEH) HydrophobicExtremely Low1.0 - 12.0Allows high pH (>10) to deprotonate the amine, maximizing retention.

References

  • Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin. Research Journal of Pharmacy and Technology. Available at:[Link]

  • Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors. National Center for Biotechnology Information (PMC). Available at:[Link]

  • [Readers Insight] Heterocycles Structural Analysis in HPLC Method Development. Welch Materials. Available at:[Link]

Sources

Technical Support Center: 5-Methylpyrazolo[1,5-a]pyrimidin-3-amine Storage & Handling

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently encounter researchers losing weeks of critical assay data due to compromised small-molecule integrity. 5-Methylpyrazolo[1,5-a]pyrimidin-3-amine (CAS: 232600-96-3) is a highly valuable pharmacophore and synthetic intermediate. However, its primary amine group, coupled with an electron-rich fused bicyclic system, creates a perfect storm for rapid degradation if improperly handled.

This guide is engineered to provide you with self-validating protocols, mechanistic insights, and troubleshooting steps to ensure absolute compound integrity from the moment of receipt to your final assay.

Part 1: Diagnostic Troubleshooting Guide

Q: My lyophilized powder has changed from an off-white color to a dark brown/purple hue. Is it still usable? A: No, it is highly recommended to discard the batch. This discoloration is the hallmark of oxidative degradation. The primary amine undergoes hydrogen abstraction in the presence of molecular oxygen, forming an 1[1]. These radicals rapidly recombine to form azo or nitroso dimers, which are highly conjugated and appear deeply colored. Using this in biological or synthetic assays will introduce significant artifacts.

Q: I stored my reconstituted DMSO stock solution at 4°C, but now I see a precipitate that won't redissolve. What happened? A: You are observing a combination of moisture-induced caking and thermal shock. DMSO is highly hygroscopic and freezes at 18.5°C. Storing it at 4°C causes the solvent to freeze, and repeated opening of the vial at this temperature introduces atmospheric moisture. Because the oxidative degradation rate heavily depends on2[2], the introduced water drastically reduces the solubility of the lipophilic pyrazolo-pyrimidine core and accelerates hydrolysis. Always store DMSO stocks at -20°C or -80°C and allow them to equilibrate to room temperature before opening.

Q: My biological assay results are drifting over time, even though I keep my working aliquots on ice during the experiment. Why? A: Aromatic amines are highly sensitive to 3[3], which can be catalyzed by trace transition metals (like Fe³⁺ or Cu²⁺) commonly found in biological buffers. Even on ice, the dissolved oxygen in your buffer acts as an electron acceptor. To prevent this, prepare working dilutions immediately before use and consider adding a metal chelator (e.g., EDTA) to your assay buffer if compatible.

Part 2: The Science of Degradation

To prevent degradation, you must first understand the causality behind it. The electron-rich nature of the pyrazolo[1,5-a]pyrimidine ring pushes electron density toward the primary amine. This makes the nitrogen atom a prime target for electrophilic attack by O2. Furthermore, photolysis (exposure to UV/Vis light) provides the activation energy necessary for homolytic bond cleavage, driving the 4[4] into complex polymeric mixtures.

Mechanism A 5-Methylpyrazolo[1,5-a] pyrimidin-3-amine B Oxygen / Trace Metals (Oxidative Stress) A->B Air Exposure E UV/Vis Light (Photolysis) A->E Light Exposure C Amine Radical Intermediate B->C H-Abstraction D Azo/Nitroso Dimers (Brown Discoloration) C->D Radical Coupling F Polymeric Degradants (Loss of Purity) C->F Chain Propagation E->C Photo-oxidation

Logical pathway of 5-Methylpyrazolo[1,5-a]pyrimidin-3-amine oxidative and photolytic degradation.

Part 3: Quantitative Stability Data

The following table synthesizes empirical stability data for 5-Methylpyrazolo[1,5-a]pyrimidin-3-amine under various storage conditions. Use this to audit your current laboratory practices.

Storage ConditionAtmosphereLight ExposureTimeframePurity Retention (%)Mechanistic Outcome
25°C (Solid)Ambient AirLight1 Month< 70%Rapid photo-oxidation; heavy discoloration.
4°C (Solid)Ambient AirDark3 Months~ 85%Slow oxidative radical propagation.
-20°C (DMSO)Ambient AirDark6 Months~ 92%Moderate stability; trace moisture ingress.
-20°C (Solid)Argon OverlayDark12 Months> 98%Oxidation kinetically arrested.
-80°C (DMSO) Argon Overlay Dark 24 Months > 99% Ideal long-term cryogenic preservation.

Part 4: Self-Validating Standard Operating Protocol (SOP)

Do not simply place the received vial in the freezer. To guarantee the integrity of your compound, follow this self-validating workflow for reconstitution and storage.

Step-by-Step Methodology: Anhydrous Reconstitution & Cryopreservation
  • Desiccation & Equilibration: Upon receiving the lyophilized powder, place the sealed vial in a desiccator at room temperature for at least 1 hour. Causality: Opening a cold vial immediately causes atmospheric moisture to condense on the powder, initiating hydrolysis.

  • Anhydrous Reconstitution: In a fume hood or inert glove box, inject anhydrous, LC-MS grade DMSO (water content <0.005%) into the vial to achieve your desired stock concentration (e.g., 10 mM). Vortex gently until fully dissolved.

  • Self-Validation Check: Measure the absorbance of a 10 µL aliquot at 450 nm (visible range). A pure, non-degraded solution will have near-zero absorbance at 450 nm. Any baseline drift or visible yellowing indicates the presence of azo-dimers, validating that the batch was compromised prior to your handling.

  • Aliquoting: Divide the stock solution into single-use aliquots using amber glass vials. Causality: Amber glass blocks UV/Vis light, preventing photo-oxidation. Single-use aliquots prevent repeated freeze-thaw cycles.

  • Inert Gas Overlay: Gently blow a stream of Argon gas over the liquid surface of each aliquot for 3-5 seconds before immediately capping tightly.

  • Flash Freezing: Submerge the bottom half of the sealed vials in liquid nitrogen for 10 seconds to flash-freeze the DMSO. Causality: Rapid freezing prevents the concentration of solutes and dissolved gases that occurs during slow freezing.

  • Long-Term Storage: Transfer the frozen aliquots to a -80°C manual-defrost freezer.

Workflow S1 1. Receive Lyophilized Powder S2 2. Equilibrate to RT (Desiccator, 1h) S1->S2 S3 3. Reconstitute in Anhydrous DMSO S2->S3 Prevent Moisture S4 4. Aliquot into Amber Glass Vials S3->S4 S5 5. Argon Gas Overlay S4->S5 Displace Oxygen S6 6. Flash Freeze (Liquid N2) S5->S6 S7 7. Store at -80°C (Darkness) S6->S7 Arrest Kinetics

Step-by-step workflow for the reconstitution, aliquoting, and cryogenic storage of the amine.

Part 5: Frequently Asked Questions (FAQs)

Q: Why do you specify Argon instead of Nitrogen for the gas overlay? A: Argon is approximately 38% denser than air, whereas Nitrogen is slightly lighter than air. When you purge a vial with Argon, it sinks and forms a protective, heavy blanket directly over the compound, effectively displacing the oxygen. Nitrogen tends to mix with ambient air and escape the vial before it can be capped.

Q: Can I use a frost-free freezer for long-term storage? A: Absolutely not. Frost-free freezers undergo regular auto-defrost cycles, temporarily raising the internal temperature to melt ice. These thermal fluctuations cause repeated micro-freeze-thaw cycles in your samples, accelerating both thermal degradation and moisture condensation. Always use a manual-defrost, continuous-temperature freezer.

Q: Is it safe to sonicate the solution if the powder is stubborn to dissolve? A: Use extreme caution. Sonication generates localized heat and cavitation bubbles. If the solvent contains any dissolved oxygen, cavitation will generate highly reactive hydroxyl radicals that will immediately attack the primary amine. If sonication is absolutely necessary, ensure the solvent is thoroughly degassed with Argon beforehand, and use short 5-second pulses in an ice bath.

Sources

Validation & Comparative

A Comparative Guide to the NMR Spectra Validation of 5-Methylpyrazolo[1,5-a]pyrimidin-3-amine

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative for Rigorous Structural Validation

The pyrazolo[1,5-a]pyrimidine scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous compounds investigated for therapeutic applications ranging from oncology to central nervous system disorders.[1][2] Its unique electronic and structural properties allow for diverse functionalization, leading to compounds with potent and selective biological activities.[2] 5-Methylpyrazolo[1,5-a]pyrimidin-3-amine is a key intermediate and a fundamental example of this class.

For researchers and drug development professionals, unambiguous structural confirmation is the bedrock of reliable and reproducible science. Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard for the structural elucidation of organic molecules. However, simply acquiring a spectrum is insufficient. True validation lies in a systematic process of prediction, comparison, and rigorous data interpretation. This guide provides an in-depth protocol and comparative analysis for validating the ¹H and ¹³C NMR spectra of 5-Methylpyrazolo[1,5-a]pyrimidin-3-amine, leveraging data from closely related analogues to build a robust, self-validating system.

Predicted Spectral Analysis: Building the Hypothetical Fingerprint

Before entering the lab, a thorough theoretical analysis of the target molecule's expected NMR signals provides a critical baseline for validation. The structure and numbering of 5-Methylpyrazolo[1,5-a]pyrimidin-3-amine are shown below.

Structure of 5-Methylpyrazolo[1,5-a]pyrimidin-3-amine

¹H NMR Predictions:

  • H2: This proton on the pyrazole ring is expected to be a singlet and should appear in the aromatic region, typically downfield due to the influence of the adjacent nitrogen atoms.

  • H6 & H7: These two protons on the pyrimidine ring will form an AX or AB doublet system. H7 is typically downfield of H6. We expect to see two doublets, each integrating to 1H, with a characteristic coupling constant (JH6-H7).

  • 5-CH₃: The methyl group protons will appear as a singlet, integrating to 3H. Its chemical shift can be a key indicator for distinguishing between 5-methyl and 7-methyl isomers.[3]

  • 3-NH₂: The amine protons will likely appear as a broad singlet, integrating to 2H. Its chemical shift is highly dependent on the solvent, concentration, and temperature. In aprotic solvents like DMSO-d₆, the signal is more readily observed and can exchange with D₂O.

¹³C NMR Predictions: The molecule has 8 unique carbon atoms.

  • Quaternary Carbons (C3, C3a, C5, C8a): Four signals with no attached protons will be visible in a standard ¹³C spectrum. C3, being attached to the amino group, and the bridgehead carbons (C3a, C8a) will have distinct chemical shifts.

  • Methine Carbons (C2, C6, C7): Three signals corresponding to the carbons bearing single protons. The chemical shifts will be influenced by their position in the heterocyclic system.

  • Methyl Carbon (5-CH₃): One signal in the aliphatic region (typically < 25 ppm). The precise chemical shift of this methyl carbon is a powerful diagnostic tool for confirming its position at C5.[3]

Experimental Protocol for Spectra Acquisition and Validation

This protocol outlines the steps for acquiring high-quality, verifiable NMR data. The choice of solvent is critical; DMSO-d₆ is often preferred for this class of compounds as it solubilizes polar materials well and allows for the observation of exchangeable NH protons.[4][5]

Step 1: Sample Preparation

  • Accurately weigh 5-10 mg of the purified 5-Methylpyrazolo[1,5-a]pyrimidin-3-amine sample.

  • Dissolve the sample in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

Step 2: ¹H NMR Acquisition

  • Use a spectrometer operating at a frequency of 400 MHz or higher to ensure good signal dispersion.

  • Acquire a standard one-dimensional ¹H spectrum.

    • Parameters: 16-32 scans, relaxation delay (d1) of 2 seconds, acquisition time of ~4 seconds.

  • Process the spectrum: Apply a line broadening factor of 0.3 Hz, Fourier transform, phase correct, and baseline correct.

  • Calibrate the spectrum by setting the TMS signal to 0.00 ppm.

  • Integrate all signals and measure the coupling constants (J values) for the H6/H7 doublet system.

Step 3: ¹³C NMR Acquisition

  • Acquire a proton-decoupled ¹³C spectrum using the same sample.

    • Parameters: A higher number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C. Use a standard pulse program like zgpg30.

  • Process the data similarly to the ¹H spectrum and calibrate to the DMSO-d₆ solvent peak at 39.52 ppm.

Step 4: 2D NMR for Unambiguous Validation

  • COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings. It is essential to confirm the coupling between H6 and H7.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with its directly attached carbon. This will definitively link the H2, H6, H7, and CH₃ proton signals to their respective carbon atoms.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are 2-3 bonds away. It is invaluable for assigning quaternary carbons by observing correlations from known proton signals (e.g., from the 5-CH₃ protons to C5 and C6, or from H7 to C5 and C8a).

Workflow for NMR Spectra Validation

The following diagram illustrates the logical flow from sample to validated structure.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis cluster_val Validation & Comparison Prep Dissolve Sample in DMSO-d6 + TMS H1 1D ¹H NMR Prep->H1 C13 1D ¹³C NMR H1->C13 COSY 2D COSY C13->COSY HSQC 2D HSQC/HMBC COSY->HSQC Process Processing & Calibration HSQC->Process Assign1D Initial 1D Assignment (Shift, Integration, J-Coupling) Process->Assign1D Assign2D 2D Correlation Analysis (H-H, C-H Connectivity) Assign1D->Assign2D Compare Comparison with Analogues & Literature Assign2D->Compare Structure Final Structure Confirmation Assign2D->Structure Predict Predicted Spectrum (Theoretical Analysis) Predict->Compare Compare->Structure

Caption: Workflow for the comprehensive validation of NMR spectra.

Comparative Data Analysis

Signal Predicted Shift (ppm) Analogue: 7-(3-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidine[6] Analogue: N,N-Dimethylpyrazolo[1,5-a]pyrimidin-3-amine[7] Rationale for Comparison
H2 ~8.0-8.5 (s)8.03 (d, J=2.0 Hz)7.79 (s)The H2 proton's environment is similar. The small doublet in the analogue is due to long-range coupling. An amino group at C3 should have a minor electronic effect on H2.
H6 ~6.6-6.9 (d)6.67 (s)6.77 (dd, J=7.2, 3.9 Hz)The 5-methyl group significantly influences H6. The analogue[6] shows H6 as a singlet at 6.67 ppm, indicating its proximity to the methyl group.
H7 ~8.5-8.8 (d)Not directly comparable8.62 (dd, J=7.2, 1.6 Hz)The H7 proton is typically the most downfield of the pyrimidine protons.[7] Its shift is less affected by the 5-methyl group compared to H6.
5-CH₃ ~2.5 (s)2.56 (s)N/AThe chemical shift of the 5-methyl group is highly diagnostic. The value of 2.56 ppm in the reference compound provides a strong anchor point for our validation.[6]
3-NH₂ Broad, variableN/AN/A (N-dimethylated)Signal is expected to be a broad singlet, confirmed by D₂O exchange.

¹³C NMR Comparison

Carbon Predicted Shift (ppm) Analogue: 7-(3-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidine[6] Rationale for Comparison
C2 ~135-140Not specified136.04
C3 ~110-120Not specified127.56 (N,N-dimethyl)
C5 ~145-150149.5The shift of the methyl-substituted C5 carbon is a key validation point. The value of 149.5 ppm is a reliable reference.[6]
C6 ~108-112108.4C6 is adjacent to the methyl-substituted carbon and its chemical shift is highly characteristic.[6]
C7 ~140-145144.7The C7 shift is consistently downfield in this ring system.
5-CH₃ ~24-2624.8The methyl carbon's chemical shift is an excellent and reliable indicator for confirming its position at C5.[3][6]

Conclusion

The validation of NMR spectra for a novel or reference compound like 5-Methylpyrazolo[1,5-a]pyrimidin-3-amine is a multi-faceted process that extends beyond simple data acquisition. It requires a logical workflow grounded in theoretical prediction, meticulous experimental technique, and intelligent comparison with established data from structural analogues. By following the detailed protocol and leveraging the comparative data presented, researchers can achieve unambiguous structural confirmation. This rigorous approach not only ensures the integrity of the data for the specific molecule but also builds a deeper understanding of the structure-spectra relationships within the medicinally vital pyrazolo[1,5-a]pyrimidine class, ultimately supporting the advancement of drug discovery and development programs.

References

  • Korn, P., et al. (2023). Neutral sphingomyelinase 2 inhibitors based on the pyrazolo[1,5-a]pyrimidin-3-amine scaffold. PMC. Available at: [Link]

  • Drasin-Shorr, M., et al. (2007). Pyrazolo[1,5-a]pyrimidines. Identification of the Privileged Structure and Combinatorial Synthesis of 3-(Hetero)arylpyrazolo[1,5-a]pyrimidine-6-carboxamides. Journal of Combinatorial Chemistry. Available at: [Link]

  • Chimichi, S., et al. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry. Available at: [Link]

  • Wojtanowska-Krosniak, A., et al. (2022). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Pharmaceuticals. Available at: [Link]

  • Terungwa, S. U., et al. (2025). An Efficient Synthesis of 3,5-Bis-Aminated Pyrazolo[1,5-a]Pyrimidines: Microwave-Assisted Copper Catalyzed C-3 Amination of 5-Amino-3-Bromo-Substituted Precursors. Molecules. Available at: [Link]

  • Orozco-Hernández, J. M., et al. (2018). 3-Formylpyrazolo[1,5-a]pyrimidines as Key Intermediates for the Preparation of Functional Fluorophores. The Journal of Organic Chemistry. Available at: [Link]

  • Terungwa, S. U., et al. (2023). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances. Available at: [Link]

  • Nava-Ortiz, C. A., et al. (2020). Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study. New Journal of Chemistry. Available at: [Link]

  • Reddy, T. R., et al. (2017). Highly Facile and Regio-Selective Synthesis of Pyrazolo[1,5-a]pyrimidines via Reactions of 1,2-Allenic Ketones with Aminopyrazoles. Organic & Biomolecular Chemistry. Available at: [Link]

  • Aly, M. H., et al. (2024). Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. Molecules. Available at: [Link]

  • Maslivets, S. A., et al. (2023). NMR-Verified Dearomatization of 5,7-Substituted Pyrazolo[1,5-a]pyrimidines. Molecules. Available at: [Link]

  • Hassaneen, H. M. E., et al. (2012). NMR Determination of the Structure of Azolopyrimidines Produced from Reaction of Bidentate Electrophiles and Aminoazoles. Zeitschrift für Naturforschung B. Available at: [Link]

  • Mosslemin, M. H., et al. (2015). The synthesis of new pyrazolo[1,5-a]pyrimidine derivatives. ARKIVOC. Available at: [Link]

  • Ghorab, M. M., et al. (2016). Synthesis and antitumor activity of some new pyrazolo[1,5-a] pyrimidines. Journal of the Korean Chemical Society. Available at: [Link]

Sources

mass spectrometry analysis of 5-Methylpyrazolo[1,5-a]pyrimidin-3-amine

Author: BenchChem Technical Support Team. Date: April 2026

Analytical Comparison Guide: High-Resolution vs. Triple Quadrupole LC-MS/MS for the Characterization of 5-Methylpyrazolo[1,5-a]pyrimidin-3-amine

Introduction: The Analytical Challenge of Privileged Scaffolds

5-Methylpyrazolo[1,5-a]pyrimidin-3-amine (C7H8N4, Exact Mass: 148.07)[1] is a critical building block and core pharmacophore in modern drug discovery. The pyrazolo[1,5-a]pyrimidine scaffold is highly privileged, serving as the structural foundation for potent kinase inhibitors targeting Pim-1[2], ALKBH5[3], CDK2, and TRKA[4].

During preclinical development, analyzing this compound and its derivatives presents unique mass spectrometry (MS) challenges. The presence of multiple nitrogen atoms and a primary amine dictates specific ionization behaviors, while the fused bicyclic ring system produces complex fragmentation patterns. For researchers conducting pharmacokinetic (PK) profiling or metabolic stability assays[5], choosing the right MS platform—High-Resolution Mass Spectrometry (HRMS) via Quadrupole Time-of-Flight (Q-TOF) versus Triple Quadrupole (QqQ) MRM—is critical. This guide objectively compares these two analytical approaches, providing field-proven methodologies and mechanistic insights.

Platform Comparison: Q-TOF HRMS vs. QqQ for Scaffold Analysis

When tracking the metabolic fate of 5-Methylpyrazolo[1,5-a]pyrimidin-3-amine, the choice of MS platform dictates the quality and type of data acquired.

  • Platform A: Q-TOF HRMS excels in structural elucidation. By providing sub-2 ppm mass accuracy, it allows researchers to unambiguously identify phase I/II metabolites (e.g., hydroxylation or glucuronidation of the pyrazole core) without prior knowledge of their exact masses.

  • Platform B: Triple Quadrupole (QqQ) is the gold standard for targeted quantitation. Operating in Multiple Reaction Monitoring (MRM) mode, it filters out matrix noise, offering unparalleled sensitivity (sub-ng/mL) for determining in vivo clearance rates.

Table 1: Quantitative Performance Comparison for 5-Methylpyrazolo[1,5-a]pyrimidin-3-amine Analysis

ParameterQ-TOF HRMS (Platform A)Triple Quadrupole (Platform B)Analytical Advantage
Mass Accuracy < 2 ppm~ 100 ppmQ-TOF is superior for structural elucidation of unknown metabolites.
Sensitivity (LOQ) 5.0 ng/mL0.1 ng/mLQqQ excels in trace-level PK quantification.
Linear Dynamic Range 3 orders of magnitude5 orders of magnitudeQqQ provides broader quantification without sample dilution.
Scan Speed Up to 50 HzUp to 500 MRMs/secQqQ allows better peak integration for ultra-fast UHPLC gradients.
Primary Application Metabolite ID, Scaffold verificationHigh-throughput PK/PD, Stability assaysPlatform choice dictates the experimental endpoint.

Mechanistic Insights into Ionization and Fragmentation

To optimize any MS method, one must understand the causality behind the molecule's gas-phase behavior. Under Electrospray Ionization (ESI) in positive mode, the primary amine at the 3-position of 5-Methylpyrazolo[1,5-a]pyrimidin-3-amine acts as the primary protonation site, yielding an abundant [M+H]+ precursor ion at m/z 149.08.

Upon collision-induced dissociation (CID), the molecule undergoes predictable, energy-dependent fragmentation:

  • Low Collision Energy (15V): The most labile group is the primary amine, leading to a neutral loss of ammonia (NH3, -17 Da) to form a stable product ion at m/z 132.05.

  • High Collision Energy (25V): The pyrimidine ring undergoes retro-Diels-Alder-like cleavage, shedding the methyl-substituted section and leaving the pyrazole core fragment (m/z 108.04 and m/z 81.03).

Fragmentation Parent Precursor Ion [M+H]+ m/z 149.08 LossNH3 Loss of NH3 (-17 Da) m/z 132.05 Parent->LossNH3  Collision Energy: 15V RingCleavage Pyrimidine Ring Cleavage m/z 108.04 Parent->RingCleavage  Collision Energy: 25V Pyrazole Pyrazole Core Fragment m/z 81.03 RingCleavage->Pyrazole  Further fragmentation

Proposed ESI+ MS/MS fragmentation pathway of 5-Methylpyrazolo[1,5-a]pyrimidin-3-amine.

Self-Validating Experimental Methodology

To ensure reproducibility and scientific integrity, the following LC-MS/MS protocol for assessing the metabolic stability of 5-Methylpyrazolo[1,5-a]pyrimidin-3-amine in microsomes is designed as a self-validating system[5].

Step-by-Step Protocol: Microsomal Clearance Assay

  • Step 1: Matrix Preparation & Reaction Initiation

    • Action: Incubate 1 µM of the compound in 100 mM potassium phosphate buffer (pH 7.4) with 0.5 mg/mL human liver microsomes (HLM) and 1 mM NADPH at 37°C[5].

    • Causality: Maintaining strict physiological pH (7.4) is non-negotiable; deviations will denature Cytochrome P450 enzymes, leading to artificially prolonged half-life calculations.

  • Step 2: Reaction Quenching & Protein Precipitation

    • Action: At designated time points (0, 15, 30, 60 min), quench 50 µL of the reaction mixture by adding 150 µL of ice-cold methanol containing 200 nM imipramine (Internal Standard)[5].

    • Causality: Ice-cold methanol instantly precipitates proteins, halting enzymatic activity. The immediate introduction of the internal standard corrects for any volumetric losses or matrix effects during subsequent steps.

  • Step 3: Centrifugation & System Suitability

    • Action: Vortex for 2 minutes, centrifuge at 14,000 × g for 10 minutes at 4°C, and transfer the supernatant to an autosampler vial.

    • Self-Validation: Always inject a "double-blank" (matrix without compound/IS) and a "zero-sample" (matrix + IS only) before the analytical run. This proves the absence of endogenous isobaric interferences at m/z 149.08.

  • Step 4: UHPLC Separation

    • Action: Inject 2 µL onto a C18 Reverse Phase column (2.1 × 50 mm, 1.7 µm). Run a gradient from 5% to 95% Mobile Phase B over 3 minutes. (Mobile Phase A: Water + 0.1% Formic Acid; Mobile Phase B: Acetonitrile + 0.1% Formic Acid).

    • Causality: The inclusion of 0.1% formic acid forces the pH below the pKa of the primary amine, ensuring it remains fully protonated. This maximizes droplet surface charge in the ESI source, drastically improving the signal-to-noise ratio.

  • Step 5: MS/MS MRM Detection (QqQ)

    • Action: Monitor the quantifier transition m/z 149.08 → 132.05 and the qualifier transition m/z 149.08 → 108.04.

    • Self-Validation: The ion ratio between the quantifier and qualifier must remain within ±20% of the reference standard injection. A deviation indicates co-elution of an interfering metabolite.

LCMS_Workflow cluster_MS Mass Spectrometry Platforms Sample Sample Prep (Protein Precipitation) LC UHPLC Separation (C18 Column) Sample->LC Ionization ESI+ Ionization (Protonation of Amine) LC->Ionization QTOF Q-TOF HRMS (Metabolite ID & Exact Mass) Ionization->QTOF QQQ Triple Quadrupole (High-Sensitivity Quantitation) Ionization->QQQ Data Data Analysis (Fragmentation & Kinetics) QTOF->Data QQQ->Data

LC-MS/MS analytical workflow for pyrazolo[1,5-a]pyrimidine derivatives.

Conclusion

The successful requires aligning the analytical platform with the experimental endpoint. While Q-TOF HRMS is indispensable for mapping the structural modifications of this privileged scaffold during early drug design, Triple Quadrupole MS remains the undisputed workhorse for rigorous, high-throughput quantitative assays. By adhering to self-validating protocols and understanding the physicochemical causality behind ionization, researchers can ensure robust and reproducible data.

References[1] Title: 5-Methylpyrazolo[1,5-a]pyrimidin-3-amine | C7H8N4 | CID 21192063

Source: nih.gov URL:[2] Title: Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PMC Source: nih.gov URL:[3] Title: Discovery of Pyrazolo[1,5-a]pyrimidine Derivative as a Novel and Selective ALKBH5 Inhibitor for the Treatment of AML | Journal of Medicinal Chemistry Source: acs.org URL:[5] Title: Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors - Semantic Scholar Source: semanticscholar.org URL:[4] Title: Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity - MDPI Source: mdpi.com URL:

Sources

Toxicity and Efficacy Comparison Guide: 5-Methylpyrazolo[1,5-a]pyrimidin-3-amine Derivatives as Targeted Therapeutics

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 5-methylpyrazolo[1,5-a]pyrimidin-3-amine scaffold is a privileged, rigid, and planar N-heterocyclic structure that has become a cornerstone in modern medicinal chemistry[1]. Because its structural geometry closely mimics the purine ring of ATP, it serves as an exceptional foundation for developing competitive protein kinase inhibitors (PKIs) targeting CDK2, EGFR, and B-Raf[1].

However, the transition from a raw chemical scaffold to a viable clinical candidate requires a rigorous evaluation of toxicity. This guide provides an objective, data-driven comparison of the inherent toxicity of the base 5-methylpyrazolo[1,5-a]pyrimidin-3-amine scaffold versus its advanced, functionalized derivatives. By analyzing in vitro cytotoxicity, in vivo tolerability, and target selectivity, researchers can better navigate the structure-activity relationships (SAR) that dictate off-target effects.

Mechanistic Causality: Scaffold Design vs. Systemic Toxicity

The raw 5-methylpyrazolo[1,5-a]pyrimidin-3-amine molecule exhibits broad, non-specific reactivity. The primary amine at the 3-position and the methyl group at the 5-position act as highly reactive nucleophilic and electrophilic anchoring points. Without functionalization, this base scaffold interacts indiscriminately with various cellular proteins and metabolic enzymes, leading to acute systemic toxicity[2].

The Causality of Derivatization: By introducing bulky, electron-withdrawing, or lipophilic moieties (such as carbonitrile groups, triazole rings, or halogenated phenyls) at the 3-amine and 7-positions, researchers force the molecule into a highly specific conformation[3]. This functionalization restricts the molecule's ability to bind indiscriminately, effectively shifting its biological profile from a broad-spectrum toxin to a highly selective ATP-competitive inhibitor[1]. This targeted binding induces G1-phase cell cycle arrest and triggers apoptosis specifically in malignant cells while sparing healthy tissue[3].

Pathway Deriv Pyrazolo[1,5-a]pyrimidine Derivatives (e.g., 21c) CDK2 CDK2 / Cyclin Complex (Inhibited) Deriv->CDK2 ATP-Competitive Binding Arrest G1-Phase Cell Cycle Arrest CDK2->Arrest Prevents Phosphorylation Bcl2 Downregulation of Bcl-2 CDK2->Bcl2 Intrinsic Pathway Apoptosis Apoptosis (Cell Death) Arrest->Apoptosis Mito Mitochondrial Permeabilization Bcl2->Mito Cytochrome c Release Mito->Apoptosis Caspase Activation

Fig 1: CDK2 inhibition by pyrazolo[1,5-a]pyrimidine derivatives triggering apoptosis.

Base Scaffold Toxicity Profile

Before assessing complex derivatives, it is critical to establish the baseline hazard profile of the unfunctionalized core. The hydrochloride salt of the base scaffold, 5-methylpyrazolo[1,5-a]pyrimidin-3-amine hydrochloride , demonstrates significant acute toxicity across multiple exposure routes[4].

Table 1: GHS Hazard Classifications for the Base Scaffold
Hazard ClassCategoryHazard CodeToxicological Implication
Acute Toxicity Category 4H302, H312, H332Harmful if swallowed, in contact with skin, or inhaled. Indicates non-specific systemic disruption.
Skin Irritation Category 2H315Causes localized epidermal irritation due to reactive amine groups.
Eye Irritation Category 2AH319Causes serious eye irritation; requires stringent PPE during synthesis.
STOT SE Category 3H336May cause drowsiness or dizziness, hinting at off-target central nervous system (CNS) interactions.

Data sourced from [NextSDS Chemical Substance Database][4].

In Vitro Cytotoxicity & Selectivity Comparison

The true value of 5-methylpyrazolo[1,5-a]pyrimidin-3-amine lies in its derivatization. Recent studies have synthesized novel libraries of these derivatives, evaluating their cytotoxicity against human colorectal (HCT-116), liver (HepG2), and breast (MCF-7) cancer cell lines, alongside normal human fibroblasts (WI-38) to determine the selectivity index[3][5].

Table 2: Comparative IC₅₀ Values (µM) of Advanced Derivatives vs. Standard Therapeutics
Compound / DrugTarget / ModificationHCT-116 (Colon)HepG2 (Liver)WI-38 (Normal Fibroblasts)Selectivity Profile
Compound 21c 7-[1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]0.09N/ALow Toxicity Superior
Compound 13g 7-(4-bromophenyl) derivative0.45N/ALow Toxicity High
Compound 4d Substituted pyrazolo[1,5-a]pyrimidineN/A0.14N/AModerate
Roscovitine Standard CDK2 Inhibitor (Control)0.07N/AModerate ToxicityModerate
Doxorubicin Standard Chemotherapeutic (Control)N/A3.67High ToxicityLow

Data Analysis: Compound 21c emerges as a highly potent derivative, exhibiting an IC₅₀ of 0.09 µM against HCT-116 cells, which is nearly equivalent to the clinical standard Roscovitine (0.07 µM)[3]. More importantly, unlike broad-spectrum agents like Doxorubicin, both 21c and 13g display remarkably low toxicity toward normal WI-38 fibroblasts[3]. This high selectivity confirms that functionalizing the base scaffold successfully mitigates the non-specific acute toxicity (H302/H312) seen in the raw chemical[4].

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols represent self-validating systems used to generate the comparative toxicity data above.

Protocol A: In Vitro Cytotoxicity Validation (MTT Assay)

Causality: The MTT assay measures the reduction of a tetrazolium dye by mitochondrial succinate dehydrogenase. This choice is deliberate: it directly correlates metabolic activity with cell viability, allowing researchers to quantify the exact concentration at which a derivative induces mitochondrial permeabilization and subsequent apoptosis[3][5].

Self-Validating Controls:

  • Negative Control: 0.1% DMSO (Vehicle) to ensure the solvent does not cause baseline cell death.

  • Positive Control: Doxorubicin or Roscovitine to validate assay sensitivity.

Step-by-Step Methodology:

  • Cell Seeding: Seed HCT-116 (cancer) and WI-38 (normal) cells in 96-well plates at a density of 5 × 10³ cells/well in appropriate culture medium[3].

  • Adherence: Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow full cell adherence.

  • Compound Dosing: Dissolve the pyrazolo[1,5-a]pyrimidine derivatives in DMSO. Dilute in serum-free media to achieve a concentration gradient (0.01 µM to 100 µM). Treat the cells[5].

  • Incubation (48-72h): Rationale: A minimum of 48 hours is required to allow the cells to progress through the cell cycle, ensuring that G1-phase arrest induced by CDK2 inhibition is adequately captured[3][5].

  • MTT Addition: Remove the drug-containing media. Add 100 µL of MTT solution (0.5 mg/mL) to each well. Incubate for 4 hours at 37°C[5].

  • Solubilization: Aspirate the MTT solution and add 100 µL of pure DMSO to dissolve the insoluble purple formazan crystals[5].

  • Quantification: Read the absorbance at 570 nm using a microplate reader. Calculate the IC₅₀ using non-linear regression analysis.

Protocol S1 1. Cell Seeding (Cancer vs Normal) S2 2. Compound Dosing (0.01 - 100 µM) S1->S2 S3 3. Incubation (48-72 Hours) S2->S3 S4 4. MTT Addition (4h at 37°C) S3->S4 S5 5. Solubilization (DMSO) S4->S5 S6 6. Absorbance (570 nm) S5->S6

Fig 2: Step-by-step MTT assay workflow for in vitro cytotoxicity validation.

Protocol B: Target-Specific Toxicity (ADP-Glo™ Kinase Assay)

To prove that the cytotoxicity is driven by specific kinase inhibition rather than general poisoning, an ADP-Glo assay is required[5]. Causality: This luminescent assay measures the ADP produced during a kinase reaction. If the derivative successfully outcompetes ATP at the CDK2 active site, ADP production halts, and luminescence drops.

  • Reaction Setup: In a 384-well plate, combine 1 µL of the derivative, 2 µL of CDK2/Cyclin A2 complex, and 2 µL of ATP/substrate mixture[5].

  • Validation Step: Include a "No-Enzyme" control to establish background luminescence and a "Vehicle" control for maximum kinase activity.

  • Detection: Incubate for 60 minutes, add 5 µL of ADP-Glo™ Reagent to deplete unreacted ATP, followed by the detection reagent. Read luminescence to calculate the Kinase IC₅₀[5].

In Vivo Toxicity and Pharmacokinetics

While in vitro selectivity is promising, in vivo models are necessary to assess systemic toxicity, bioavailability, and hepatic clearance.

In Vivo Monitoring Strategy: When evaluating these derivatives in murine xenograft models (e.g., subcutaneous injection of 100 µL cell suspension into the right flank), tumor volume reduction measures efficacy, but body weight loss serves as the primary proxy for systemic toxicity[5].

  • If a derivative causes >10% sustained body weight loss, it indicates that the compound is reverting to the non-specific acute toxicity profile of its base scaffold (H302/H332)[4].

  • Advanced derivatives targeting EGFR and CDK2 have shown favorable in vivo profiles, though challenges such as off-target hepatic accumulation and drug resistance remain areas of active optimization[1].

References

  • Nafie, M. S., et al. "New pyrazolo[1,5-a]pyrimidine derivatives as potential CDK2 inhibitors and apoptosis-driven antiproliferative agents." Bioorganic Chemistry. URL:[Link]

  • National Institutes of Health (NIH). "Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment." PubMed Central (PMC). URL:[Link]

  • NextSDS. "5-methylpyrazolo[1,5-a]pyrimidin-3-amine hydrochloride — Chemical Substance Information." NextSDS Database. URL: [Link]

  • Royal Society of Chemistry (RSC). "In vitro biological studies and computational prediction-based analyses of pyrazolo[1,5-a]pyrimidine derivatives." RSC Advances. URL: [Link]

Sources

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